molecular formula C10H14ClN B591916 (R)-3-Phenylpyrrolidine hydrochloride CAS No. 851000-46-9

(R)-3-Phenylpyrrolidine hydrochloride

Cat. No.: B591916
CAS No.: 851000-46-9
M. Wt: 183.679
InChI Key: DNSSGEPIODMCQR-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Phenylpyrrolidine hydrochloride is a specialized chiral reagent that serves as a critical building block in modern asymmetric synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its strategic importance is growing within accelerating pharmaceutical and agrochemical innovation supply chains, where it enables sophisticated synthetic pathways for potent and selective molecules . The unique stereochemistry of this pyrrolidine-based compound allows researchers to manipulate reactions to produce specific, enantiomerically pure enantiomers, which is essential for optimizing drug efficacy and safety profiles . This reagent finds significant application across diverse therapeutic domains. It is instrumental in the synthesis of chiral intermediates for drugs targeting challenging neurological disorders, cardiovascular diseases, and oncology . Furthermore, its versatility supports critical research in contract organizations, spanning from early-stage preclinical evaluation to advanced clinical trials, where consistent quality and reliable performance are paramount . The value of this compound is underscored by its role in the development of precision medicines, aligning with the industry's unmet need for targeting complex diseases. The global market for this reagent is forecast to grow through 2030, driven by these advanced applications and the push for greener synthesis methods . The reagent is supplied with high purity to meet the stringent requirements of modern chemical enterprises. Leading industry players differentiate themselves through stringent quality management, advanced spectroscopic monitoring, and process innovations that emphasize yield, consistency, and sustainable production . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSSGEPIODMCQR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661520
Record name (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851000-46-9
Record name (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Phenyl-pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-3-Phenylpyrrolidine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Phenylpyrrolidine Hydrochloride

Abstract

This compound is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as a key building block in the development of biologically active molecules. Detailed experimental protocols and diagrams are included to support researchers and scientists in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-phenylpyrrolidine. The presence of a stereocenter at the 3-position of the pyrrolidine ring is crucial for its specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 851000-46-9[1][2]
Molecular Formula C₁₀H₁₄ClN[3]
Molecular Weight 183.68 g/mol [4]
Appearance Solid (Predicted)
Purity ≥97% (Typical)
Topological Polar Surface Area (TPSA) 12.03 Ų (for the free base)
logP 2.1853 (for the free base)
Hydrogen Bond Donors 1 (for the free base)
Hydrogen Bond Acceptors 1 (for the free base)
Rotatable Bonds 1 (for the free base)
InChI Key DNSSGEPIODMCQR-PPHPATTJSA-N[5]
SMILES Cl.C1C--INVALID-LINK--c2ccccc2[5]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound typically involves either the resolution of a racemic mixture of 3-phenylpyrrolidine or an asymmetric synthesis approach. A common strategy involves the preparation of racemic 3-phenylpyrrolidine followed by chiral resolution using a chiral acid.

G racemic Racemic 3-Phenylpyrrolidine diastereomeric_salts Diastereomeric Salts racemic->diastereomeric_salts Salt Formation chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-3-Phenylpyrrolidine Diastereomeric Salt separation->r_salt Less Soluble s_salt (S)-3-Phenylpyrrolidine Diastereomeric Salt separation->s_salt More Soluble basification Basification (e.g., NaOH) r_salt->basification r_free_base (R)-3-Phenylpyrrolidine (Free Base) basification->r_free_base hcl_addition HCl Addition r_free_base->hcl_addition final_product This compound hcl_addition->final_product

Figure 1: General workflow for the synthesis of this compound via chiral resolution.
Experimental Protocol: Chiral Resolution and Salt Formation

  • Preparation of Racemic 3-Phenylpyrrolidine: Synthesize racemic 3-phenylpyrrolidine using established literature methods, for example, by reduction of 3-phenyl-3-pyrrolin-2-one.

  • Diastereomeric Salt Formation: Dissolve the racemic 3-phenylpyrrolidine in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent. Slowly add the chiral acid solution to the amine solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt. The diastereomer containing the (R)-amine is often the one that crystallizes first, although this depends on the specific chiral acid used.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 10.

  • Extraction: Extract the liberated (R)-3-phenylpyrrolidine free base with an organic solvent like dichloromethane or diethyl ether.

  • Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the purified (R)-3-phenylpyrrolidine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a crucial building block for the synthesis of a variety of biologically active compounds.

G start (R)-3-Phenylpyrrolidine Hydrochloride functionalization Chemical Functionalization (e.g., N-acylation, arylation) start->functionalization library Compound Library Synthesis functionalization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 2: Workflow of this compound in drug discovery.

Its applications span several therapeutic areas:

  • Autoimmune Diseases: (R)-3-Phenylpyrrolidine derivatives have been instrumental in the development of selective, orally active RORγt (Retinoic acid-related Orphan Receptor gamma t) inverse agonists.[1] These compounds have shown efficacy in animal models of psoriasis and other inflammatory conditions by inhibiting the production of pro-inflammatory cytokines like IL-17.[1]

  • Oncology: The spirooxindole scaffold, which can be derived from pyrrolidine precursors, has been utilized to create potent inhibitors of the MDM2-p53 interaction.[7] This is a key pathway in cancer therapy, and derivatives have shown the ability to induce tumor regression in vivo.[7]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS.[4] The rigid structure of 3-phenylpyrrolidine can be used to design ligands for various receptors and transporters in the brain.

  • Antimicrobial Agents: The pyrrolidine-2,3-dione scaffold, derived from pyrrolidine precursors, has been identified as a novel inhibitor of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[3]

Biological Activity and Signaling Pathways

The biological activity of (R)-3-phenylpyrrolidine derivatives is highly dependent on the substituents on the pyrrolidine ring and the phenyl group. The stereochemistry at the C3 position is often critical for target engagement.

One of the most well-documented biological activities is the inverse agonism of RORγt. RORγt is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases.

G rpp_derivative (R)-3-Phenylpyrrolidine Derivative rorgt RORγt rpp_derivative->rorgt Binds to and inhibits il17_gene IL-17 Gene rorgt->il17_gene Activates transcription of il17_production IL-17 Production il17_gene->il17_production inflammation Inflammation il17_production->inflammation Promotes

Figure 3: Simplified signaling pathway showing the inhibitory effect of an (R)-3-Phenylpyrrolidine derivative on RORγt.

By binding to the ligand-binding domain of RORγt, these compounds can modulate its transcriptional activity, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines.[1] This mechanism of action is the basis for their potential therapeutic use in conditions like psoriasis and inflammatory bowel disease.[1]

Experimental Protocols

Protocol for N-Boc Protection

A common first step in the functionalization of (R)-3-phenylpyrrolidine is the protection of the secondary amine, often as a tert-butoxycarbonyl (Boc) derivative.

  • Reaction Setup: Dissolve this compound in a mixture of dioxane and water. Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amine.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Amide Coupling

The N-acylation of the pyrrolidine nitrogen is a key step in creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Reaction Setup: To a solution of (R)-3-phenylpyrrolidine (or its N-Boc protected precursor after deprotection) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a carboxylic acid and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup. Extract the product, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or preparative HPLC.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an acute toxicant if swallowed and can cause eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-Phenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of (R)-3-Phenylpyrrolidine hydrochloride. It includes detailed information on its chemical identity, structural features, and stereochemical configuration. The guide also presents generalized experimental protocols for its synthesis and stereochemical analysis, based on common methods for this class of compounds, to assist researchers in their laboratory work.

Molecular Structure and Chemical Identity

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 3-position. The "(R)" designation indicates the specific stereochemical configuration at the chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The key identifiers and molecular properties are summarized in the table below.

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 851000-46-9[2]
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol [3]
Canonical SMILES C1C--INVALID-LINK--C2=CC=CC=C2.Cl
InChI Key DNSSGEPIODMCQR-PPHPATTJSA-N
Appearance Solid

Below is a diagram illustrating the molecular structure of this compound, indicating the chiral center.

Molecular structure of this compound.

Stereochemistry

The stereochemistry of 3-phenylpyrrolidine is defined by the spatial arrangement of the phenyl group on the pyrrolidine ring. The designation "(R)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The chiral carbon is at the 3-position of the pyrrolidine ring. The absolute configuration is crucial for its interaction with other chiral molecules, which is of particular importance in drug development and asymmetric synthesis. The optical activity is denoted as (-), indicating it is levorotatory.[2][4]

Stereochemical PropertyValueReference
Stereochemistry Absolute[2][4]
Chiral Centers 1[2][4]
Optical Activity (-)[2][4]

Physicochemical Properties (Data for related compounds)

PropertyValueCompoundReference
Melting Point 104-107 °C(R)-3-Pyrrolidinol hydrochloride
Specific Rotation [α]₂₀/D -7.6° (c = 3.5 in methanol)(R)-3-Pyrrolidinol hydrochloride

Experimental Protocols

Due to the limited availability of specific published experimental procedures for this compound, the following sections provide generalized protocols based on established methods for the synthesis and analysis of chiral pyrrolidines.

Synthesis of Chiral 3-Phenylpyrrolidines (General Approach)

The synthesis of chiral 3-substituted pyrrolidines often involves asymmetric synthesis or the use of a chiral pool starting material. A common strategy is the asymmetric reduction of a suitable precursor or a nucleophilic addition to a chiral intermediate. A generalized synthetic workflow is depicted below.

synthesis_workflow cluster_0 Synthetic Pathway Start Chiral Precursor (e.g., from Chiral Pool) Step1 Introduction of Phenyl Group (e.g., Grignard or Suzuki coupling) Start->Step1 Reaction Step2 Cyclization to form Pyrrolidine Ring Step1->Step2 Intramolecular reaction Step3 Deprotection and Salt Formation (HCl) Step2->Step3 Final steps Product (R)-3-Phenylpyrrolidine Hydrochloride Step3->Product

Generalized synthetic workflow for chiral 3-phenylpyrrolidines.

A plausible, more detailed synthetic route could start from a chiral amino acid, such as (R)-glutamic acid, which can be converted to a chiral lactam. The phenyl group can then be introduced via a Grignard reaction, followed by reduction of the lactam and subsequent protection/deprotection steps to yield the final product. Another approach involves the asymmetric hydrogenation of a pyrroline precursor.

General Protocol for Asymmetric Hydrogenation:

  • A solution of the corresponding 3-phenyl-1H-pyrrole is prepared in a suitable solvent (e.g., methanol, ethanol).

  • A chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), is added.

  • The mixture is subjected to hydrogen gas at a specified pressure and temperature.

  • The reaction is monitored for completion by techniques such as TLC or GC.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated, and the resulting free base is dissolved in a suitable solvent (e.g., diethyl ether).

  • A solution of HCl in a non-protic solvent (e.g., diethyl ether or dioxane) is added to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined using chiral HPLC. This technique separates the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase (CSP).

General Protocol for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for separating chiral amines.

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Temperature: Ambient or controlled temperature.

  • Analysis: The retention times of the two enantiomers are determined by injecting a racemic standard. The enantiomeric excess (% ee) of the sample is calculated from the peak areas of the (R) and (S) enantiomers.

hplc_workflow cluster_1 Chiral HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto Chiral HPLC Column Sample->Injection Separation Separation of Enantiomers on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Determine % ee) Detection->Analysis

Workflow for stereochemical analysis by chiral HPLC.

Spectroscopic Data (Reference Data for Related Compounds)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), as well as signals for the protons on the pyrrolidine ring. The protons on the carbon atoms adjacent to the nitrogen will appear as multiplets, and the proton at the chiral center will also be a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the four carbons of the pyrrolidine ring.

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (as the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum of the free base (C₁₀H₁₃N) would show a molecular ion peak at m/z 147.22.

Common Reactions and Logical Relationships

3-Phenylpyrrolidine and its derivatives are versatile building blocks in organic synthesis. One common type of reaction involving similar pyrrolidine structures is the [3+2] cycloaddition reaction, where the pyrrolidine can act as a component in forming more complex heterocyclic systems.[5][6][7]

cycloaddition_reaction cluster_2 Illustrative [3+2] Cycloaddition Reaction Pyrrolidine 3-Phenylpyrrolidine Derivative (as a synthon) Reaction [3+2] Cycloaddition Pyrrolidine->Reaction Dipolarophile Alkene or Alkyne (Dipolarophile) Dipolarophile->Reaction Product Complex Heterocyclic Product (e.g., Spiropyrrolidine) Reaction->Product

Logical diagram of a [3+2] cycloaddition reaction.

This type of reaction is valuable for the construction of novel scaffolds for drug discovery, highlighting the utility of this compound as a chiral building block.

Conclusion

This compound is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and versatile pyrrolidine scaffold make it an important starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its molecular structure, stereochemistry, and potential experimental methodologies, serving as a valuable resource for researchers in the field. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its applications.

References

Technical Guide: Solubility of (R)-3-Phenylpyrrolidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a standardized experimental protocol for determining the solubility of (R)-3-Phenylpyrrolidine hydrochloride. It also includes a framework for data presentation and a visualization of the experimental workflow to aid researchers in generating reliable and comparable solubility data.

Theoretical Background

The solubility of a substance, such as this compound, is its concentration in a saturated solution with a specific solvent at a given temperature and pressure.[4] For amine hydrochlorides, solubility is governed by the equilibrium between the solid lattice and the solvated ions. The process involves overcoming the lattice energy of the salt and the solvation of the resulting cation and anion by the solvent molecules.

Factors influencing solubility include:

  • Solvent Polarity: Polar solvents are generally more effective at solvating the charged ions of the hydrochloride salt.

  • Temperature: Solubility of solids in liquids typically increases with temperature.[5]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solvation of the pyrrolidinium cation and the chloride anion.

  • Molecular Structure: The presence of the non-polar phenyl group and the polar pyrrolidinium ring creates a molecule with mixed polarity, influencing its interaction with different solvents.[5]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[4][6][7] The procedure involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.[6][7]

3.1 Materials and Equipment

  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR).[1]

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[4][7]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.[6]

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask.[6][7] This step is critical to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations.

3.3 Calculation The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

Data Presentation

Quantitative solubility data should be organized systematically to facilitate comparison. The following table provides a template for recording experimental results.

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Protic Solvents Methanol25
Ethanol25
Isopropanol25
Aprotic Polar Acetonitrile25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Acetone25
Aprotic Non-Polar Dichloromethane (DCM)25
Chloroform25
Toluene25
Tetrahydrofuran (THF)25
Hexane25

Molecular Weight of this compound: 183.68 g/mol .[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis cluster_results Phase 4: Results start Start prep Add Excess Solute & Solvent to Vial start->prep equilibrate Agitate at Constant Temp (e.g., 24-48h) prep->equilibrate sediment Allow Solid to Sediment equilibrate->sediment sampling Withdraw Supernatant sediment->sampling filtration Filter Sample (0.22 µm) sampling->filtration dilution Dilute if Necessary filtration->dilution analysis Quantify Concentration (e.g., HPLC) dilution->analysis calculation Calculate Solubility (mg/mL or mol/L) analysis->calculation end End: Tabulate Data calculation->end

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While specific solubility data for this compound in various organic solvents is sparse in public literature, this guide provides researchers with a robust and standardized protocol to generate this crucial data. Adherence to a consistent methodology, such as the isothermal shake-flask method, will ensure the generation of high-quality, comparable data essential for advancing research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Phenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-3-Phenylpyrrolidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on fundamental spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and drug development context.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄ClN[1]

  • Molecular Weight: 183.68 g/mol [1]

  • Structure:

    (Note: This is a simplified 2D representation. The actual conformation would be a puckered pyrrolidine ring.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 11.5Broad2HN-H₂⁺
~7.2 - 7.4Multiplet5HAromatic C-H
~3.6 - 3.8Multiplet1HC3-H (methine)
~3.3 - 3.5Multiplet2HC2-H (diastereotopic)
~3.1 - 3.3Multiplet2HC5-H (diastereotopic)
~2.2 - 2.4Multiplet2HC4-H (diastereotopic)

Interpretation of ¹H NMR Spectrum:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methine, and methylene protons. The presence of the hydrochloride salt will lead to a significant downfield shift and broadening of the N-H proton signals, which are expected to appear as a broad singlet or multiplet in the 9.5-11.5 ppm range. The five aromatic protons on the phenyl ring will likely appear as a complex multiplet between 7.2 and 7.4 ppm. The methine proton at the C3 position, being adjacent to the phenyl group, is expected to be deshielded and appear as a multiplet around 3.6-3.8 ppm. The methylene protons of the pyrrolidine ring (C2, C4, and C5) are diastereotopic due to the chiral center at C3. This will result in complex multiplets for each of these methylene groups, with expected chemical shifts in the ranges of 3.3-3.5 ppm for C2-H, 3.1-3.3 ppm for C5-H, and 2.2-2.4 ppm for C4-H.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~140 - 142Aromatic C (C1')
~128 - 130Aromatic C-H
~126 - 128Aromatic C-H
~50 - 52C2
~48 - 50C5
~40 - 42C3
~32 - 34C4

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The quaternary aromatic carbon (C1') attached to the pyrrolidine ring is expected to have a chemical shift in the range of 140-142 ppm. The aromatic C-H carbons will likely appear in the typical aromatic region of 126-130 ppm. The carbons of the pyrrolidine ring will be upfield. The C2 and C5 carbons, being adjacent to the nitrogen atom, will be the most deshielded of the aliphatic carbons, with expected chemical shifts around 50-52 ppm and 48-50 ppm, respectively. The C3 carbon, attached to the phenyl group, is predicted to be around 40-42 ppm, and the C4 carbon is expected to be the most shielded, with a chemical shift in the range of 32-34 ppm.

Experimental Protocol for NMR Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a 5 mm NMR tube. The use of D₂O would result in the exchange of the N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool. The spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope.

Diagram 1: General Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Analysis Peak Integration & Chemical Shift Assignment Processing->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: A generalized workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2700Strong, BroadN-H₂⁺ stretch (ammonium salt)[2]
~3100 - 3000MediumAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~1620 - 1560MediumN-H₂⁺ bend (ammonium salt)[3]
~1600, ~1495, ~1450Medium-WeakAromatic C=C skeletal vibrations
~750, ~700StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation of IR Spectrum:

The IR spectrum of this compound will be dominated by the absorptions of the ammonium salt. A very broad and strong band is expected in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary amine salt.[2] Overlapping with this broad band will be the aromatic and aliphatic C-H stretching vibrations. Another key feature will be the N-H bending vibration, which is expected to appear in the 1620-1560 cm⁻¹ region.[3] The aromatic C=C skeletal vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. Finally, the monosubstituted phenyl group should exhibit strong C-H out-of-plane bending absorptions around 750 and 700 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded first and then automatically subtracted from the sample spectrum.

Diagram 2: Workflow for FTIR Spectroscopic Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Solid Sample Method Choose Method Sample->Method KBr Grind with KBr & Press Pellet Method->KBr KBr Pellet ATR Place on ATR Crystal Method->ATR ATR Spectrometer Place in FTIR Spectrometer KBr->Spectrometer ATR->Spectrometer Background Record Background Spectrum Spectrometer->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Ratio Sample/ Background SampleSpec->Process Analysis Peak Picking & Assignment Process->Analysis Interpretation Functional Group Identification Analysis->Interpretation

Caption: A generalized workflow for obtaining and analyzing FTIR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrum Fragments for (R)-3-Phenylpyrrolidine

m/zProposed Fragment
147[M]⁺ (Molecular ion of the free base)
146[M-H]⁺
118[M - C₂H₅]⁺ (Loss of ethyl group from the ring)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Interpretation of Mass Spectrum:

For mass spectral analysis, the compound is typically introduced as the free base, (R)-3-Phenylpyrrolidine, as the hydrochloride salt is not volatile. The molecular ion peak ([M]⁺) for the free base would be observed at m/z 147. A common fragmentation pathway for pyrrolidines involves the loss of a hydrogen radical, leading to a peak at m/z 146. Another likely fragmentation is the cleavage of the pyrrolidine ring, potentially leading to the loss of an ethyl radical and a fragment at m/z 118. The phenyl group can also fragment, leading to the characteristic tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Experimental Protocol for Mass Spectrometry

A dilute solution of (R)-3-Phenylpyrrolidine (obtained by neutralizing the hydrochloride salt) in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared. This solution would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass analyzer (e.g., quadrupole or time-of-flight) would separate the ions based on their mass-to-charge ratio, and a detector would record their abundance.

Diagram 3: General Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Sample Prepare Dilute Solution of Analyte Introduction Introduce into Mass Spectrometer Sample->Introduction Ionization Ionization (e.g., ESI, EI) Introduction->Ionization Separation Mass Analysis (m/z Separation) Ionization->Separation Detection Ion Detection Separation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragment Peaks Spectrum->Analysis Interpretation Structural Confirmation Analysis->Interpretation

Caption: A generalized workflow for obtaining and analyzing mass spectra.

References

(R)-3-Phenylpyrrolidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Potential Biological Significance

(R)-3-Phenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and analytical methodologies, and explores putative biological signaling pathways based on related structures.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. Purity levels for this compound are typically offered at ≥97%, with some suppliers providing higher purity grades upon request. Pricing varies depending on the supplier, quantity, and purity. Researchers are advised to contact suppliers directly for bulk quantities and specific analytical data.

Below is a summary of representative suppliers and their offerings. This information is intended to be a starting point for procurement and further inquiry.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
AbacipharmTech 851000-46-9C₁₀H₁₄ClN183.68≥97%Pricing available for gram quantities.
ChemScene 851000-46-9C₁₀H₁₄ClN183.68≥97%Provides basic physicochemical data.
Sigma-Aldrich 851000-46-9C₁₀H₁₄ClN183.68Not specifiedSold under the "AldrichCPR" brand for early discovery research; buyer assumes responsibility for purity confirmation.[1]
Shaanxi Cuikang Pharmaceutical Technology 851000-46-9C₁₀H₁₄ClN183.68Industrial GradeManufacturer of bulk drug intermediates.
CookeChem 851000-46-9C₁₀H₁₄ClN183.6897%Provides basic product information.
Matrix Scientific 857281-02-8 (racemate)C₁₀H₁₄ClN183.68min 97%Pricing available for milligram to gram quantities.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNChemScene
Molecular Weight 183.68 g/mol ChemScene
CAS Number 851000-46-9AbacipharmTech
Appearance Solid (form may vary)Sigma-Aldrich
Topological Polar Surface Area (TPSA) 12.03 ŲChemScene
logP 2.1853ChemScene

Synthetic Methodologies

Potential Synthetic Approaches:

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This powerful method involves the reaction of trimethylenemethane (TMM) with imines in the presence of a chiral palladium catalyst and a phosphoramidite ligand. This approach allows for the enantioselective construction of the pyrrolidine ring.

  • Photo-enzymatic Cascade Reactions: A one-pot process combining a light-driven carbon-nitrogen cross-coupling with a biocatalytic carbene transfer can achieve enantioselective C(sp³)–H functionalization of N-heterocyclic scaffolds to produce chiral α-functionalized phenylpyrrolidines.

  • Synthesis from Chiral Precursors: Chiral pool synthesis, utilizing readily available enantiopure starting materials like L-aspartic acid, can be a viable route. This would involve a series of chemical transformations to construct the desired phenylpyrrolidine ring with the correct stereochemistry.

  • Resolution of Racemic 3-Phenylpyrrolidine: An alternative to asymmetric synthesis is the preparation of racemic 3-phenylpyrrolidine followed by chiral resolution. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.

Formation of the Hydrochloride Salt:

Once the free base, (R)-3-phenylpyrrolidine, is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. This process typically involves dissolving the free base in the solvent and adding a stoichiometric amount of HCl, followed by isolation of the precipitated salt.

Analytical Methods

The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC:

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

  • Column Selection: The choice of CSP is critical for achieving good separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for method development.

  • Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best resolution.

  • Detection: A UV detector is commonly used for the analysis of phenyl-containing compounds like this compound.

Pre-column Derivatization:

For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. For instance, reaction with a reagent like Boc-anhydride can introduce a UV-active group, facilitating analysis by standard HPLC methods.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and mechanism of action of this compound is limited in the public domain. However, the broader class of phenyl-pyrrolidine derivatives has been shown to possess interesting pharmacological properties.

Notably, studies on structurally related compounds, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) and 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), have demonstrated their ability to inhibit Toll-like receptor (TLR) signaling pathways .[2][3] TLRs are key components of the innate immune system, and their activation triggers downstream signaling cascades that lead to the production of inflammatory mediators.

Hypothesized Signaling Pathway Inhibition:

Based on the activity of related compounds, it is plausible that this compound could modulate TLR signaling. The canonical TLR signaling pathway involves the activation of downstream adaptor proteins, such as MyD88 and TRIF, which in turn activate transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF3 (Interferon Regulatory Factor 3) . These transcription factors then drive the expression of pro-inflammatory genes. The inhibitory action of FPP and MNP on both the MyD88- and TRIF-dependent pathways suggests a potential mechanism of action for novel phenyl-pyrrolidine derivatives.

Below is a conceptual diagram illustrating the potential inhibitory effect of a phenyl-pyrrolidine derivative on the TLR signaling pathway.

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMP PAMP TLR TLR PAMP->TLR Recognition MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK_complex IKK Complex TRAF6->IKK_complex IRF3 IRF3 TBK1->IRF3 Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Transcription IRF3->Inflammatory_Genes Transcription Compound (R)-3-Phenylpyrrolidine hydrochloride (Hypothesized Target) Compound->MyD88 Compound->TRIF

Caption: Hypothesized inhibition of TLR signaling by this compound.

Experimental Workflow for Investigating TLR Pathway Inhibition:

To validate the hypothesis that this compound inhibits TLR signaling, a series of in vitro experiments can be conducted.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays 5. Downstream Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, HEK293-TLR cells) Compound_Treatment 2. Treatment with (R)-3-Phenylpyrrolidine HCl Cell_Culture->Compound_Treatment TLR_Stimulation 3. Stimulation with TLR Ligands (e.g., LPS) Compound_Treatment->TLR_Stimulation Lysate_Prep 4. Cell Lysis and Protein Quantification TLR_Stimulation->Lysate_Prep Western_Blot Western Blot (p-IRF3, IκBα) Lysate_Prep->Western_Blot ELISA ELISA (Pro-inflammatory Cytokines) Lysate_Prep->ELISA Reporter_Assay Luciferase Reporter Assay (NF-κB, ISRE) Lysate_Prep->Reporter_Assay Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Workflow for assessing TLR pathway inhibition.

Conclusion

This compound is a readily accessible chiral building block with potential applications in drug discovery. While detailed biological data for this specific compound is still emerging, the known activity of related phenyl-pyrrolidine derivatives suggests that the investigation of its effects on inflammatory signaling pathways, such as the Toll-like receptor pathway, could be a fruitful area of research. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to procure, prepare, and analyze this compound in their studies. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

References

(R)-3-Phenylpyrrolidine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-3-Phenylpyrrolidine hydrochloride. The following sections detail the compound's properties, potential hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClN[1][2]
Molecular Weight 183.68 g/mol [1][2][3][4][5][6]
Appearance White to off-white solid[7]
Form Solid[1]
Optical Activity -5.891° (C=1.00g/100ml MEOH)[5][7]
Hydrogen Bond Donor Count 2[3]
Topological Polar Surface Area 12.2 Ų[3]
Complexity 116[3][4]

Hazard Identification and Toxicological Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[2]

GHS Hazard Classification:

ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Eye Irritation2AH319: Causes serious eye irritation
Skin Irritation2H315: Causes skin irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Toxicological Data:

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is compact at the bottom.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8][9]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point of the substance.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask at a constant temperature.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[10]

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Acute Oral Toxicity (LD50) - OECD Test Guideline 423 (Acute Toxic Class Method)

Principle: This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity based on mortality.

Methodology:

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females as they are often more sensitive) are used.

  • Dosing: A single animal is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If the animal survives, two more animals are dosed at the same level.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

    • This stepwise dosing and observation continue until a clear outcome is obtained, allowing for classification into a GHS category.

Safety and Handling Precautions

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents. Some sources recommend storing under an inert atmosphere.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Accidental Release and Disposal

In the event of a spill, follow the workflow outlined below. For disposal, the compound and its container must be disposed of at an approved waste disposal facility.

Experimental Workflow: Chemical Spill Response

Spill_Response_Workflow start Spill of (R)-3-Phenylpyrrolidine hydrochloride Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess the Spill (Size and Risk) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe If spill is manageable contain Contain the Spill (Use absorbent pads or granules) ppe->contain neutralize Neutralize (if applicable) (Follow lab-specific procedures) contain->neutralize cleanup Clean Up Spill (Use appropriate tools to collect absorbed material) neutralize->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent, followed by soap and water) cleanup->decontaminate dispose Dispose of Waste (Place in a sealed, labeled container for hazardous waste) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report end Spill Response Complete report->end

Caption: Workflow for responding to a chemical spill of this compound.

Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a common structural motif in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, antidiabetic, and effects on the central nervous system.[12][13][14] The specific biological activity and signaling pathways for this compound are not well-defined in publicly available literature. Its structural similarity to other phenylpyrrolidine derivatives suggests potential interactions with various receptors and enzymes in the central nervous system.[15] Further research is required to elucidate its precise mechanism of action. The pyrrolidine ring can influence a molecule's stereochemistry and physicochemical properties, such as solubility, which are critical for its pharmacokinetic profile.[12][16][17]

References

(R)-3-Phenylpyrrolidine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Material Safety of (R)-3-Phenylpyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the material safety data for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound.

Physicochemical Properties

This compound is a solid organic compound. Key physical and chemical properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄ClN[1]
Molecular Weight 183.68 g/mol [1]
Appearance Solid
Purity ≥97%[1]
SMILES String Cl.C1C--INVALID-LINK--c2ccccc2
InChI Key DNSSGEPIODMCQR-PPHPATTJSA-N

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationCodeDescription
Acute Toxicity, OralAcute Tox. 4Harmful if swallowed.
Eye IrritationEye Irrit. 2Causes serious eye irritation.
Skin Irritation-Causes skin irritation.[1]
Specific target organ toxicity — single exposure-May cause respiratory irritation.[1]

GHS Pictogram:

  • GHS07: Exclamation mark[1]

Signal Word:

  • Warning[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Use only in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

Storage:

  • Store at room temperature.[1]

  • Keep container tightly closed in a dry and well-ventilated place.[2]

  • Store locked up.[4]

Emergency Procedures and First Aid

In case of exposure or accident, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

Detailed experimental protocols for toxicological studies, such as the determination of LD50 values, are not typically included in standard Material Safety Data Sheets. The hazard classifications are based on data from studies that are generally not publicly detailed within these documents. Researchers should consult specialized toxicological databases or literature for in-depth experimental methodologies. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Visualized Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_assessment Immediate Actions cluster_containment Spill Containment & Cleanup cluster_decontamination Final Steps start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ventilate->absorb collect Sweep/Scoop into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional & Local Regulations decontaminate->dispose report Complete Incident Report dispose->report end Response Complete report->end

Workflow for handling a chemical spill.

References

The Versatile Scaffold: (R)-3-Phenylpyrrolidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpyrrolidine hydrochloride stands as a cornerstone chiral building block in medicinal chemistry, offering a versatile and stereochemically defined scaffold for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a phenyl group and a secondary amine, provide a unique starting point for the development of novel therapeutics targeting a range of debilitating diseases. This in-depth technical guide explores the potential applications of this compound in research, with a focus on its utility in the synthesis of neuroprotective agents, dopamine reuptake inhibitors, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Neuroprotective Applications: Modulating the AMPA Receptor

Derivatives of the phenylpyrrolidine scaffold have shown significant promise as neuroprotective agents, particularly through their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a key player in mediating fast excitatory neurotransmission in the central nervous system, and its modulation can influence synaptic plasticity and neuronal survival.

Positive allosteric modulators (PAMs) of the AMPA receptor are of particular interest as they enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating it. This can lead to a more controlled and potentially safer therapeutic effect. Research has demonstrated that enhancing AMPA receptor activity can increase the production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth[1].

One notable derivative, a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamide, has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke. In a model of glutamate-induced excitotoxicity in primary cortical neuron cultures, this compound showed a concentration-dependent increase in cell viability. Furthermore, in a rat model of acute focal cerebral ischemia, the compound significantly reduced neurological deficits and improved exploratory behavior and anxiety levels.[2] Molecular docking studies suggest that these effects may be mediated through the modulation of the AMPA receptor.[2]

AMPA Receptor Signaling Pathway

The neuroprotective effects of AMPA receptor modulation are mediated through a complex signaling cascade. Activation of the AMPA receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and plasticity.[3]

AMPA_Signaling cluster_membrane Cell Membrane AMPA_R AMPA Receptor Ca_Influx Ca2+ Influx AMPA_R->Ca_Influx activates Glutamate Glutamate Glutamate->AMPA_R binds MEK MEK Ca_Influx->MEK activates MAPK MAPK (ERK) MEK->MAPK CREB CREB MAPK->CREB BDNF BDNF Transcription CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

AMPA Receptor Signaling Pathway

Dopamine Reuptake Inhibition: Targeting Neurological and Psychiatric Disorders

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[4] Dysregulation of the dopamine system is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[5] Consequently, inhibitors of the dopamine transporter are of significant therapeutic interest.

The (R)-3-phenylpyrrolidine scaffold has been utilized in the design and synthesis of potent and selective dopamine reuptake inhibitors.[6] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring and the phenyl group can significantly impact binding affinity and selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin and norepinephrine transporters.[7]

For instance, a series of 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine, demonstrating potential as antidepressants.[6] Furthermore, analogs of 3-(3-hydroxyphenyl)pyrrolidine have been synthesized and evaluated for their binding affinity at dopamine D3 receptors, which are also involved in the modulation of dopamine signaling.[7]

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopamine levels in the synapse. Its activity is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) DAT_internalization DAT Internalization DAT->DAT_internalization leads to Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake mediates Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine (Synapse) Dopamine_synapse->DAT binds D2_receptor D2 Autoreceptor Dopamine_synapse->D2_receptor activates PKC PKC D2_receptor->PKC inhibits PKC->DAT phosphorylates

Dopamine Transporter Signaling

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Approach to Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8] GLP-1 enhances glucose-dependent insulin secretion and suppresses glucagon release.[9] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.[9][10]

The pyrrolidine scaffold is a key structural feature in several potent and selective DPP-4 inhibitors.[11] The design of these inhibitors often involves creating molecules that can fit into the active site of the DPP-4 enzyme. The stereochemistry of the pyrrolidine ring is critical for optimal binding and inhibitory activity. While specific examples starting directly from this compound are not extensively detailed in the readily available literature, the core principles of DPP-4 inhibitor design using pyrrolidine scaffolds are well-established.[12][13]

Incretin (GLP-1/DPP-4) Signaling Pathway

The incretin pathway is a key regulator of glucose metabolism. The interplay between GLP-1 and DPP-4 is central to this pathway.

Incretin_Signaling Food_Intake Food Intake L_cells Intestinal L-cells Food_Intake->L_cells GLP1 Active GLP-1 L_cells->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Pancreas Pancreas GLP1->Pancreas acts on Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Incretin (GLP-1/DPP-4) Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for various pyrrolidine derivatives, highlighting their potency against different biological targets.

Table 1: In Vitro Activity of Phenylpyrrolidinone Derivative as a Neuroprotective Agent

CompoundAssayConcentrationResultReference
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonateGlutamate-induced neurotoxicity in primary cortical neurons10 µMIncreased cell viability[2]
50 µMIncreased cell viability[2]
100 µMIncreased cell viability[2]

Table 2: In Vitro Binding Affinities of 3-(3-hydroxyphenyl)pyrrolidine Analogs for Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Analog 11505.2890[7]
Analog 22308.11200[7]
Analog 3853.5750[7]

Table 3: In Vitro Inhibitory Activity of Pyrrolidine-based DPP-4 Inhibitors

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
Sitagliptin (reference)18>2500-fold>2500-fold[12]
Pyrrolidine Analog A25>1000-fold>1000-fold[11]
Pyrrolidine Analog B15>1500-fold>1500-fold[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of a Neuroprotective Phenylpyrrolidinone Derivative

The following is a representative two-step synthesis for a neuroprotective agent derived from a 4-phenylpyrrolidin-2-one core.[14]

Step 1: Synthesis of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

  • To a solution of 4-phenylpyrrolidin-2-one in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour.

  • Ethyl chloroacetate is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.

Step 2: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate

  • Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is dissolved in a mixture of ethanol and water.

  • Potassium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting potassium salt of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is dried under vacuum.

  • The potassium salt is then dissolved in DMF, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added.

  • The mixture is stirred at room temperature for 2 hours to form the active ester.

  • Taurine and potassium carbonate are added, and the reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield the final product.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common in vivo model to assess the neuroprotective effects of a test compound.[2]

  • Animals: Adult male Wistar rats (250-300 g) are used.

  • Anesthesia: Animals are anesthetized with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • MCAO Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and coagulated.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally at specified doses immediately after reperfusion and then daily for the duration of the study.

  • Neurological Deficit Scoring: Neurological deficits are assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Behavioral Tests: At the end of the treatment period, behavioral tests such as the open field test and elevated plus-maze can be performed to assess locomotor activity and anxiety levels.

  • Histological Analysis: After the behavioral tests, animals are euthanized, and their brains are removed for histological analysis (e.g., TTC staining) to determine the infarct volume.

In Vitro Dopamine Transporter Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the dopamine transporter.

  • Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in assay buffer.

  • Binding Assay:

    • Synaptosomal membranes are incubated with a radioligand specific for the dopamine transporter (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • The incubation is carried out at room temperature for a specified time.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

This compound is a privileged scaffold in drug discovery, providing a versatile platform for the synthesis of a wide range of bioactive molecules. Its application in the development of neuroprotective agents, dopamine reuptake inhibitors, and DPP-4 inhibitors highlights its significant potential in addressing unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chiral building block. Further exploration of this scaffold is warranted to develop novel and effective treatments for a multitude of diseases.

References

The Genesis of Asymmetric Pyrrolidine Synthesis: A Technical Guide to Chiral Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone of numerous natural products, pharmaceuticals, and chiral catalysts. Its rigid, puckered conformation and the stereogenic centers that can adorn its structure make it a highly sought-after scaffold in medicinal chemistry and asymmetric synthesis. This in-depth technical guide explores the discovery and historical evolution of chiral pyrrolidine synthesis, providing a detailed examination of seminal methods and modern advancements. We will delve into the foundational principles of asymmetric induction in the formation of this critical heterocyclic motif, offering detailed experimental protocols for key reactions and presenting quantitative data to allow for a thorough comparison of methodologies.

A Historical Perspective: From Stoichiometric Control to Catalytic Revolutions

The quest for enantiomerically pure pyrrolidines has been a long and evolving journey. Early approaches often relied on the use of the "chiral pool," employing naturally occurring chiral molecules as starting materials. L-proline and its derivatives, themselves chiral pyrrolidines, have served as fundamental building blocks for the synthesis of more complex and substituted pyrrolidine structures.

A significant leap forward came with the advent of asymmetric catalysis. The 1970s witnessed a landmark discovery in organocatalysis with the development of the Hajos-Parrish-Eder-Sauer-Wiechert reaction . This intramolecular aldol reaction, catalyzed by L-proline, provided access to chiral bicyclic systems containing a pyrrolidine ring with high enantioselectivity, laying the groundwork for the field of asymmetric organocatalysis.[1][2]

However, the true renaissance of organocatalysis and its impact on chiral pyrrolidine synthesis occurred at the turn of the 21st century. The seminal work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III in 2000 demonstrated the power of L-proline as a catalyst for intermolecular asymmetric aldol reactions.[3][4][5] This breakthrough revealed that a simple, naturally occurring amino acid could mimic the function of complex aldolase enzymes, catalyzing carbon-carbon bond formation with remarkable stereocontrol. Almost concurrently, David W. C. MacMillan introduced the concept of "iminium activation" using chiral imidazolidinone catalysts, leading to the first highly enantioselective organocatalytic Diels-Alder reaction.[6][7] These discoveries ignited an explosion of research in organocatalysis, with a significant focus on the development of novel pyrrolidine-based catalysts and their application in synthesizing a vast array of chiral molecules.

The timeline below highlights some of the key milestones in the discovery and development of chiral pyrrolidine synthesis.

Timeline of Chiral Pyrrolidine Synthesis cluster_0 Early Developments cluster_1 The Dawn of Organocatalysis cluster_2 The Organocatalysis Renaissance cluster_3 Modern Methodologies Chiral Pool Synthesis Chiral Pool Synthesis (e.g., from L-proline) Hajos-Parrish-Eder-Sauer-Wiechert Reaction Hajos-Parrish-Eder-Sauer-Wiechert Reaction (1971) Chiral Pool Synthesis->Hajos-Parrish-Eder-Sauer-Wiechert Reaction Conceptual Shift List-Barbas Aldol Reaction List-Barbas Intermolecular Aldol Reaction (2000) Hajos-Parrish-Eder-Sauer-Wiechert Reaction->List-Barbas Aldol Reaction Revitalization Jorgensen-Hayashi Catalysts Jørgensen-Hayashi Diarylprolinol Silyl Ether Catalysts (2005) List-Barbas Aldol Reaction->Jorgensen-Hayashi Catalysts Catalyst Evolution MacMillan Diels-Alder MacMillan Organocatalytic Diels-Alder Reaction (2000) MacMillan Diels-Alder->Jorgensen-Hayashi Catalysts Catalyst Evolution Metal-Catalyzed C-H Amination Metal-Catalyzed Asymmetric C-H Amination Jorgensen-Hayashi Catalysts->Metal-Catalyzed C-H Amination Asymmetric Hydrogenation Asymmetric Hydrogenation of Pyrroles Jorgensen-Hayashi Catalysts->Asymmetric Hydrogenation

A timeline of key discoveries in chiral pyrrolidine synthesis.

Core Methodologies in Chiral Pyrrolidine Synthesis

This section provides a detailed overview of key synthetic strategies, including quantitative data for representative reactions and detailed experimental protocols.

Organocatalytic Asymmetric Aldol Reaction (List-Barbas Reaction)

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of modern organocatalysis. It relies on the formation of a nucleophilic enamine intermediate from a ketone and the proline catalyst, which then reacts with an aldehyde electrophile. The stereochemistry is controlled by the chiral environment provided by the proline catalyst.

Enamine Catalysis Cycle:

Enamine_Catalysis Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline L-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Catalyst Water H₂O Water->Aldol_Adduct

The enamine catalytic cycle for the proline-catalyzed aldol reaction.

Quantitative Data:

ReactionCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Acetone + 4-NitrobenzaldehydeL-Proline (30 mol%)DMSO/Acetone (4:1)RT46876[8]
Acetone + IsobutyraldehydeL-Proline (30 mol%)DMSO/Acetone (4:1)RT249796[8]

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Acetone with 4-Nitrobenzaldehyde [8]

  • Materials: L-Proline (0.03-0.04 mmol), DMSO/acetone (4:1, 1 mL), 4-Nitrobenzaldehyde (0.1 mmol).

  • Procedure:

    • To a solution of L-proline in a 4:1 mixture of DMSO and acetone, add 4-nitrobenzaldehyde.

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Organocatalytic Asymmetric Diels-Alder Reaction (MacMillan Reaction)

MacMillan's approach utilizes a chiral imidazolidinone catalyst to activate α,β-unsaturated aldehydes towards [4+2] cycloaddition with dienes via the formation of a chiral iminium ion. This methodology provides access to highly functionalized and enantioenriched cyclohexene derivatives, which can be further transformed into various chiral molecules, including pyrrolidine derivatives.

Experimental Workflow:

MacMillan_Diels_Alder_Workflow Experimental Workflow for MacMillan's Diels-Alder Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Catalyst Chiral Imidazolidinone Catalyst (5 mol%) Reaction Stir at Room Temperature (monitor by TLC) Catalyst->Reaction Dienophile α,β-Unsaturated Aldehyde Dienophile->Reaction Diene Diene Diene->Reaction Solvent Solvent (e.g., CH₂Cl₂/H₂O) Solvent->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Enantioenriched Diels-Alder Adduct Purify->Product

A typical experimental workflow for the MacMillan organocatalytic Diels-Alder reaction.

Quantitative Data:

DienophileDieneCatalystSolventTemp (°C)Time (h)Yield (%)endo:exoee (%) (endo)Reference
AcroleinCyclopentadiene(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (5 mol%)CH₂Cl₂/H₂O (95:5)RT38294:694[6]
CrotonaldehydeCyclopentadiene(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (5 mol%)CH₂Cl₂/H₂O (95:5)RT68989:1190[6]

Experimental Protocol: Organocatalytic Diels-Alder Reaction of Acrolein and Cyclopentadiene [6]

  • Materials: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (5 mol%), acrolein (1.0 equiv), cyclopentadiene (3.0 equiv), CH₂Cl₂/H₂O (95:5).

  • Procedure:

    • To a solution of the imidazolidinone catalyst in a 95:5 mixture of CH₂Cl₂ and water, add the α,β-unsaturated aldehyde.

    • Cool the mixture to the desired temperature (e.g., room temperature) and add the diene.

    • Stir the reaction mixture vigorously for the specified time, monitoring by TLC.

    • Upon completion, dilute the reaction with diethyl ether and quench with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

    • Determine the enantiomeric excess by chiral gas chromatography (GC) or HPLC.

Synthesis from the Chiral Pool: Reduction of L-Proline

A straightforward and classical approach to chiral pyrrolidines is the reduction of readily available L-proline. This method provides access to (S)-prolinol, a versatile building block for the synthesis of more complex chiral pyrrolidine derivatives and ligands.

Quantitative Data:

Starting MaterialReducing AgentSolventYield (%)Reference
L-ProlineLiAlH₄THF70-87[9]
L-ProlineBH₃·SMe₂THFHigh[9]

Experimental Protocol: Reduction of L-Proline to (S)-Prolinol with LiAlH₄ [9][10]

  • Materials: L-Proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and flammable reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add L-proline in small portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-prolinol.

    • Purify the product by distillation under reduced pressure.

Modern Frontiers in Chiral Pyrrolidine Synthesis

Beyond the foundational organocatalytic methods, the field has continued to expand with the development of powerful new strategies.

  • 1,3-Dipolar Cycloadditions: The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a highly efficient method for the construction of polysubstituted pyrrolidines.[11][12] The use of chiral ligands in combination with metal catalysts (e.g., Cu, Ag) has enabled highly enantioselective versions of this reaction.

  • Metal-Catalyzed Asymmetric C-H Amination: Direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecules. Recent advancements have led to the development of copper- and rhodium-catalyzed enantioselective intramolecular C-H amination reactions to form chiral pyrrolidines.[11][13] The Hofmann-Löffler-Freytag reaction, a classical method for pyrrolidine synthesis, has recently been rendered enantioselective through the use of a chiral copper catalyst.[13]

  • Asymmetric Hydrogenation of Pyrroles: The catalytic asymmetric hydrogenation of substituted pyrroles provides a direct route to enantioenriched pyrrolidines. Chiral rhodium and ruthenium complexes have been shown to be effective catalysts for this transformation, affording products with high enantioselectivities.[1][14]

Conclusion

The synthesis of chiral pyrrolidines has undergone a remarkable evolution, from reliance on nature's chiral pool to the development of highly efficient and selective catalytic asymmetric methods. The birth of modern organocatalysis, spearheaded by the pioneering work on proline- and imidazolidinone-catalyzed reactions, has revolutionized the field, providing accessible and environmentally friendly routes to these valuable building blocks. The continued development of novel catalytic systems, including those based on transition metals, promises to further expand the synthetic toolbox for accessing increasingly complex and diverse chiral pyrrolidine architectures, fueling future discoveries in drug development and asymmetric synthesis. This guide has provided a foundational understanding of the key historical developments and practical methodologies, equipping researchers with the knowledge to navigate and contribute to this dynamic area of chemical synthesis.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (R)-3-Phenylpyrrolidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental procedure for the enantioselective synthesis of (R)-3-Phenylpyrrolidine hydrochloride. The protocol is based on established chemical transformations, offering a reliable method for obtaining the target compound with high purity.

Introduction

(R)-3-Phenylpyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its rigid pyrrolidine scaffold and the presence of a stereocenter make it a crucial component for designing molecules with specific interactions with biological targets. This protocol outlines a multi-step synthesis starting from L-aspartic acid, a readily available chiral starting material. The key steps involve the formation of a cyclic anhydride, Friedel-Crafts acylation, cyclization to a succinimide, reduction to a lactam, and subsequent reduction to the desired pyrrolidine, followed by salt formation.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of N-tert-Butoxycarbonyl-L-aspartic anhydride

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

Procedure:

  • Suspend L-aspartic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve (Boc)₂O (1.1 eq) in anhydrous THF.

  • Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-L-aspartic acid.

  • To the crude N-Boc-L-aspartic acid, add acetic anhydride (3.0 eq) and anhydrous pyridine (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield N-tert-Butoxycarbonyl-L-aspartic anhydride, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-3-Benzoyl-N-Boc-alanine

Materials:

  • N-tert-Butoxycarbonyl-L-aspartic anhydride

  • Benzene, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

Procedure:

  • Dissolve N-tert-Butoxycarbonyl-L-aspartic anhydride (1.0 eq) in anhydrous benzene in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-3-Benzoyl-N-Boc-alanine.

Step 3: Synthesis of (R)-N-Boc-3-phenyl-pyrrolidin-2-one

Materials:

  • (R)-3-Benzoyl-N-Boc-alanine

  • Ammonium acetate

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve (R)-3-Benzoyl-N-Boc-alanine (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 6 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to give crude (R)-N-Boc-3-phenyl-pyrrolidin-2-one.

  • Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Step 4: Synthesis of (R)-N-Boc-3-phenylpyrrolidine

Materials:

  • (R)-N-Boc-3-phenyl-pyrrolidin-2-one

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure (using BH₃·THF):

  • Dissolve (R)-N-Boc-3-phenyl-pyrrolidin-2-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add BH₃·THF complex (1.5 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Stir for 30 minutes, then basify with 2 M NaOH.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain (R)-N-Boc-3-phenylpyrrolidine.

Step 5: Synthesis of (R)-3-Phenylpyrrolidine HCl

Materials:

  • (R)-N-Boc-3-phenylpyrrolidine

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve (R)-N-Boc-3-phenylpyrrolidine (1.0 eq) in a minimal amount of diethyl ether.

  • Add a solution of 4 M HCl in 1,4-dioxane (3.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours, during which a precipitate should form.

  • Collect the solid by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield (R)-3-Phenylpyrrolidine HCl as a white to off-white solid.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Purity (%)
1L-Aspartic Acid(Boc)₂O, TEA, Acetic Anhydride, PyridineN-Boc-L-Aspartic Anhydride~95Crude
2N-Boc-L-Aspartic AnhydrideBenzene, AlCl₃(R)-3-Benzoyl-N-Boc-alanine70-80>95
3(R)-3-Benzoyl-N-Boc-alanineAmmonium acetate, Acetic acid(R)-N-Boc-3-phenyl-pyrrolidin-2-one60-70>98
4(R)-N-Boc-3-phenyl-pyrrolidin-2-oneBH₃·THF(R)-N-Boc-3-phenylpyrrolidine80-90>98
5(R)-N-Boc-3-phenylpyrrolidine4 M HCl in Dioxane(R)-3-Phenylpyrrolidine HCl>95>99

Note: Yields and purities are approximate and may vary depending on experimental conditions and purification efficiency.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Boc Protection & Anhydride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Succinimide Formation cluster_step4 Step 4: Lactam Reduction cluster_step5 Step 5: Deprotection & Salt Formation L-Aspartic Acid L-Aspartic Acid node_step1 N-Boc-L-Aspartic Anhydride L-Aspartic Acid->node_step1 (Boc)₂O, TEA Acetic Anhydride node_step2 (R)-3-Benzoyl-N-Boc-alanine node_step1->node_step2 Benzene, AlCl₃ node_step3 (R)-N-Boc-3-phenyl-pyrrolidin-2-one node_step2->node_step3 NH₄OAc, AcOH node_step4 (R)-N-Boc-3-phenylpyrrolidine node_step3->node_step4 BH₃·THF node_step5 (R)-3-Phenylpyrrolidine HCl node_step4->node_step5 HCl in Dioxane

Caption: Synthetic workflow for (R)-3-Phenylpyrrolidine HCl.

The Versatility of (R)-3-Phenylpyrrolidine Hydrochloride as a Chiral Building Block: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Phenylpyrrolidine hydrochloride has emerged as a valuable and versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereodefined phenyl group, provides a key structural motif for designing ligands that can interact with high specificity and affinity with various biological targets. This attribute has made it a sought-after starting material for researchers, scientists, and drug development professionals, particularly in the fields of neuroscience and oncology.

This application note provides an overview of the synthetic utility of this compound, with a focus on its application in the development of therapeutic agents targeting the central nervous system, specifically dopamine receptors. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of relevant biological data to guide further research and development efforts.

Application in the Synthesis of Dopamine Receptor Ligands

Derivatives of (R)-3-phenylpyrrolidine have shown significant promise as modulators of dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving high affinity and selectivity for these receptors.

One notable application is in the synthesis of potent and selective dopamine D3 receptor ligands. The general synthetic approach involves the functionalization of the pyrrolidine nitrogen atom through N-alkylation or N-acylation, followed by modification of the phenyl ring if necessary. These modifications allow for the fine-tuning of the pharmacological properties of the resulting compounds.

Experimental Protocols

The following protocols are representative examples of key synthetic transformations starting from this compound.

Protocol 1: N-Boc Protection of (R)-3-Phenylpyrrolidine

This procedure describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to facilitate subsequent reactions.

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-phenylpyrrolidine-1-carboxylate.

Protocol 2: N-Alkylation of (R)-3-Phenylpyrrolidine

This protocol details the N-alkylation of the pyrrolidine ring, a key step in the synthesis of various dopamine receptor ligands. This example uses propionaldehyde in a reductive amination reaction.

  • Materials: this compound, Propionaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add propionaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-3-phenyl-1-propylpyrrolidine.

Protocol 3: N-Acylation of (R)-3-Phenylpyrrolidine

This protocol describes the formation of an amide bond by reacting the pyrrolidine nitrogen with an acyl chloride.

  • Materials: this compound, Acyl chloride (e.g., benzoyl chloride), Triethylamine (NEt₃), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C.

    • Add triethylamine (2.5 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the corresponding N-acylated (R)-3-phenylpyrrolidine.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and biological activity of dopamine D3 receptor ligands derived from a 3-(3-hydroxyphenyl)pyrrolidine scaffold, which is structurally analogous to derivatives of (R)-3-phenylpyrrolidine. The data highlights how modifications to the N-substituent can influence binding affinity.

Compound IDN-SubstituentYield (%)Dopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
1 -CH₂CH₂CH₃751505.2
2 -CH₂CH₂CH₂CH₃822203.1
3 -CH₂(CH₂)₃CH₃853501.8
4 -CH₂(CH₂)₄CH₃784801.5

Note: The data presented is based on analogous compounds and is intended for comparative purposes.

Signaling Pathway and Experimental Workflow

The development of dopamine D3 receptor ligands is guided by an understanding of their mechanism of action. These ligands modulate the signaling cascade initiated by the binding of dopamine to the D3 receptor.

Dopamine_D3_Receptor_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R binds to Gi_Go Gi/Go Protein D3R->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits ERK ↑ ERK Activation Gi_Go->ERK Akt ↑ Akt Activation Gi_Go->Akt cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Caption: Dopamine D3 receptor signaling pathway.

The synthesis of these targeted ligands follows a structured experimental workflow, from initial reaction setup to final product characterization.

Synthesis_Workflow Start (R)-3-Phenylpyrrolidine Hydrochloride Reaction N-Alkylation / N-Acylation Reaction Setup Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup upon completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure (R)-3-Phenylpyrrolidine Derivative Characterization->Final_Product

Application Notes and Protocols: (R)-3-Phenylpyrrolidine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block for the synthesis of highly effective organocatalysts. While not typically used as a direct catalyst, its rigid phenyl-substituted pyrrolidine scaffold provides a robust platform for the construction of more complex catalysts that can induce high stereoselectivity in a variety of asymmetric transformations. This document provides detailed application notes on the synthesis of a representative (R)-3-phenylpyrrolidine-derived thiourea organocatalyst and its application in the asymmetric Michael addition of ketones to nitroolefins.

Synthesis of a Chiral Thiourea Organocatalyst from (R)-3-Phenylpyrrolidine

(R)-3-Phenylpyrrolidine serves as a key chiral amine component in the synthesis of bifunctional organocatalysts, such as those incorporating a thiourea moiety. The thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the pyrrolidine nitrogen acts as a Lewis base, activating the nucleophile through enamine formation.

A representative synthesis of an (R)-3-phenylpyrrolidine-derived thiourea organocatalyst is outlined below. The synthesis involves the reaction of (R)-3-Phenylpyrrolidine with an appropriate isothiocyanate.

G cluster_synthesis Catalyst Synthesis R3PP (R)-3-Phenylpyrrolidine Reaction Stir at RT R3PP->Reaction Isothiocyanate Ar-NCS Isothiocyanate->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Catalyst (R)-3-Phenylpyrrolidine- derived Thiourea Catalyst Reaction->Catalyst

Caption: Synthetic scheme for the preparation of an (R)-3-phenylpyrrolidine-derived thiourea organocatalyst.

Experimental Protocol: Synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(3-phenylpyrrolidin-1-yl)thiourea

Materials:

  • This compound

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH2Cl2, add triethylamine (1.1 eq) at 0 °C and stir for 10 minutes.

  • To this mixture, add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous CH2Cl2 dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thiourea organocatalyst.

Application in Asymmetric Michael Addition

The synthesized (R)-3-phenylpyrrolidine-derived thiourea organocatalyst is highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins, yielding valuable chiral γ-nitro ketones. These products are versatile intermediates in the synthesis of various biologically active compounds.

G cluster_workflow Experimental Workflow Start Start Mix Mix Catalyst and Ketone Start->Mix Add Add Nitroolefin Mix->Add Stir Stir at specified temperature Add->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Analyze Yield, dr, ee Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the asymmetric Michael addition.

Catalytic Cycle

The reaction proceeds through a dual activation mechanism. The thiourea moiety activates the nitroolefin via hydrogen bonding, while the pyrrolidine nitrogen forms an enamine with the ketone, which then attacks the activated nitroolefin in a stereocontrolled manner.

G cluster_cycle Proposed Catalytic Cycle Catalyst Thiourea Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone ActivatedComplex Activated Michael Acceptor Catalyst->ActivatedComplex + Nitroolefin Ketone Ketone MichaelAddition Michael Addition Enamine->MichaelAddition Nitroolefin Nitroolefin ActivatedComplex->MichaelAddition Iminium Iminium Intermediate MichaelAddition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Product γ-Nitro Ketone Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(3-phenylpyrrolidin-1-yl)thiourea (Catalyst)

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a vial, add the thiourea organocatalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) followed by cyclohexanone (1.0 mmol, 5.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data for the asymmetric Michael addition of various ketones to nitroolefins catalyzed by pyrrolidine-derived thiourea organocatalysts.

EntryKetoneNitroolefinYield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanonetrans-β-Nitrostyrene9595:598
2Cyclopentanonetrans-β-Nitrostyrene9290:1095
3Acetonetrans-β-Nitrostyrene85-90
4Cyclohexanone4-Nitro-β-nitrostyrene9896:499
5Cyclohexanone4-Chloro-β-nitrostyrene9394:697

Note: The data presented are representative and may vary based on the specific (R)-3-phenylpyrrolidine-derived catalyst structure and reaction conditions.

Conclusion

This compound is a readily available and versatile chiral starting material for the synthesis of advanced organocatalysts. The derived bifunctional catalysts, such as thioureas, demonstrate excellent performance in key asymmetric C-C bond-forming reactions, including the Michael addition. The protocols provided herein offer a solid foundation for researchers to explore the utility of this chiral scaffold in the development of novel and efficient asymmetric transformations for applications in pharmaceutical and chemical synthesis.

Application Notes and Protocols: Methodology for Aldol Reactions Catalyzed by (R)-3-Phenylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for constructing complex molecules like polyols, which are common motifs in biologically active compounds and pharmaceuticals.[1][2] The development of asymmetric aldol reactions, which control the stereochemistry of the newly formed chiral centers, is of paramount importance.[2] In recent years, organocatalysis has emerged as a powerful strategy, with chiral pyrrolidine derivatives, particularly analogs of (R)-3-Phenylpyrrolidine and proline, proving to be highly effective "micro-aldolase" catalysts.[1][2][3] These catalysts operate via an enamine-based mechanism, mimicking the action of Class I aldolase enzymes, to afford β-hydroxy carbonyl compounds with high enantioselectivity under mild conditions.[2][3] This document provides a detailed overview of the methodology, quantitative data, and experimental protocols for performing aldol reactions catalyzed by these pyrrolidine-based organocatalysts.

Reaction Mechanism: Enamine Catalysis

The catalytic cycle for pyrrolidine-mediated aldol reactions proceeds through an enamine intermediate.[3] The secondary amine of the pyrrolidine catalyst first reacts with a donor ketone to form a nucleophilic enamine after the dehydration of an initial iminium ion intermediate.[3] This enamine then attacks the electrophilic carbonyl carbon of an acceptor aldehyde. The resulting intermediate is subsequently hydrolyzed to release the β-hydroxy ketone product and regenerate the pyrrolidine catalyst, thus completing the catalytic cycle.[3] The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the C-C bond formation step.[1]

Enamine_Catalytic_Cycle Enamine Catalytic Cycle for Pyrrolidine-Catalyzed Aldol Reaction cluster_cycle Enamine Catalytic Cycle for Pyrrolidine-Catalyzed Aldol Reaction Catalyst (R)-3-Phenylpyrrolidine Analog Iminium Iminium Ion Catalyst->Iminium + Ketone Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) New_Intermediate Addition Intermediate Product β-Hydroxy Ketone (Aldol Adduct) Product->Catalyst - Catalyst (Regeneration) Enamine Enamine Intermediate Iminium->Enamine - H₂O Enamine->New_Intermediate + Aldehyde New_Intermediate->Product + H₂O

Caption: Enamine catalytic cycle for the aldol reaction.

Data Presentation: Catalyst Performance

The efficacy of various (R)-3-phenylpyrrolidine analogs and related proline-based catalysts is summarized below. The data highlights the catalyst's performance across different substrates and reaction conditions, focusing on yield and stereoselectivity (diastereomeric ratio and enantiomeric excess).

Catalyst/AnalogAldehydeKetoneSolventAdditiveTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Ref
(S)-Prolinamide deriv. 1BenzaldehydeAcetoneDCMBenzoic Acid272--52 (R)[1]
(S)-Prolinamide deriv. 2BenzaldehydeAcetoneAcetoneDNP-1072--30 (R)[1]
(S)-Prolinamide deriv. 3BenzaldehydeAcetoneDCMBenzoic Acid272--52 (R)[1]
L-Prolinep-NitrobenzaldehydeAcetone--RT-68-76[1]
trans-4-Hydroxy-(S)-ProlinamideIsatinAcetoneAcetoneNone-35-up to 99-up to 80[4]
C₂-Symmetric Prolinamide 11p-NitrobenzaldehydeAcetone---35-88-98[2]
C₂-Symmetric Prolinamide 11CyclohexanoneAcetol-----3:9793 (anti)[2]
L-ProlineIsobutyraldehydeAcetone--RT-97-96[2]

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction

This protocol is a generalized procedure based on common methodologies for organocatalyzed aldol reactions.[1]

Materials:

  • Chiral pyrrolidine-based catalyst (e.g., (S)-prolinamide derivative) (10-20 mol%)

  • Aldehyde (1.0 eq, e.g., 0.25 mmol)

  • Ketone (5.0 eq, e.g., 1.25 mmol, can also act as solvent)

  • Anhydrous solvent (e.g., DCM, or neat ketone)

  • Additive (optional, e.g., benzoic acid) (10 mol%)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., glass vial with magnetic stir bar)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the chiral catalyst (10-20 mol%) and the chosen solvent (if the ketone is not used as the solvent).

  • If an additive is required, add it to the solution at this stage (10 mol%).

  • Cool the stirred solution to the desired reaction temperature (e.g., 2 °C to -35 °C) using an appropriate cooling bath.[1][4]

  • Add the aldehyde (1.0 eq) to the reaction mixture, followed by the ketone (5.0 eq).

  • Allow the solution to stir vigorously for the required reaction time (typically 24–72 hours).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with water, and then dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Analysis

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aldol adduct.

Analysis:

  • Yield: Determine the isolated yield of the pure product.

  • Diastereomeric Ratio (dr): Determine the dr of the product using ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determine the ee of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H) and a mobile phase of hexane/isopropanol.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for conducting and analyzing a catalyzed aldol reaction.

Experimental_Workflow start Start: Planning reagents 1. Reagent Preparation (Catalyst, Aldehyde, Ketone, Solvent) start->reagents setup 2. Reaction Setup (Add reagents to vessel, cool to temp) reagents->setup reaction 3. Reaction Monitoring (Stir for 24-72h, monitor by TLC) setup->reaction setup->reaction Stir at specified temperature workup 4. Reaction Work-up (Quench with NH₄Cl, Extract with EtOAc) reaction->workup reaction->workup Reaction complete purification 5. Purification (Flash Column Chromatography) workup->purification analysis 6. Analysis (NMR for yield/dr, Chiral HPLC for ee) purification->analysis purification->analysis Pure Product end End: Data Reporting analysis->end

Caption: General experimental workflow for organocatalyzed aldol reactions.

References

Application Notes and Protocols for (R)-3-Phenylpyrrolidine Hydrochloride in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenylpyrrolidine hydrochloride is a versatile chiral building block that serves as a crucial starting material and structural motif in the discovery of novel therapeutic agents. Its phenylpyrrolidine core is considered a "privileged scaffold" in medicinal chemistry, as it can be readily functionalized to interact with a diverse range of biological targets. These application notes provide an overview of the utility of this compound in two primary areas of drug discovery: the development of Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists for autoimmune diseases and the generation of monoamine transporter inhibitors for central nervous system (CNS) disorders.

Application 1: Development of RORγt Inverse Agonists

(R)-3-Phenylpyrrolidine derivatives have been instrumental in the design of potent and selective inverse agonists of RORγt, a key transcription factor in the differentiation of Th17 cells.[1][2] These cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines like IL-17.[1][3] By inhibiting RORγt activity, these compounds can suppress the Th17 inflammatory response, offering a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][4]

Quantitative Data: RORγt Inverse Agonist Activity of (R)-3-Phenylpyrrolidine Derivatives

While specific quantitative data for the parent this compound is not extensively available in the public domain, the following table summarizes the activity of a representative derivative from a successful RORγt inverse agonist program.

Compound IDTargetAssay TypeIC50 (nM)Cell-Based Potency (EC50, nM)Reference
BMS-986251 (a complex derivative)RORγtGAL4 Reporter Assay-24 (hWB assay)[3]
Experimental Protocols

This protocol is a representative method for determining the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).

Materials:

  • Recombinant human RORγt-LBD

  • Radioligand (e.g., [3H]-labeled RORγt agonist)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT)

  • Scintillation vials and fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, combine the RORγt-LBD, radioligand (at a concentration near its Kd), and either the test compound or vehicle control.

  • Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Rapidly filter the reaction mixture through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This cell-based assay assesses the functional activity of a test compound in inhibiting the production of IL-17A.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Recombinant human IL-23

  • Test compound (this compound derivative)

  • ELISA kit for human IL-17A

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies and IL-23 to induce Th17 differentiation and IL-17A production.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value of the test compound by plotting the percentage of IL-17A inhibition against the logarithm of the test compound concentration.

Signaling Pathway

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cells cluster_nucleus Nucleus TGFb TGF-β STAT3 STAT3 TGFb->STAT3 Activates IL6 IL-6 / IL-23 IL6->STAT3 TCR TCR Activation TCR->STAT3 RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Induces Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene Binds to Promoter IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation (Autoimmune Disease) IL17_Protein->Inflammation Drives R3P_Derivative (R)-3-Phenylpyrrolidine Derivative (Inverse Agonist) R3P_Derivative->RORgt_Protein Inhibits

Caption: RORγt Signaling Pathway in Th17 Cells.

Application 2: Development of Monoamine Transporter Inhibitors for CNS Disorders

The (R)-3-Phenylpyrrolidine scaffold is also prevalent in the design of inhibitors for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating various CNS disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Data: Monoamine Transporter Inhibition by (R)-3-Phenylpyrrolidine Analogs

Direct binding affinity (Ki) data for this compound is limited. However, studies on structurally related compounds provide insight into the potential activity of this scaffold. The following table presents uptake inhibition data for α-pyrrolidinopropiophenone (α-PPP) derivatives, which share the phenylpyrrolidine core.

CompoundTargetAssay TypeIC50 (µM)Reference
α-PPPhDAT[3H]Dopamine Uptake Inhibitionlow micromolar range[5]
α-PPPhNET[3H]Norepinephrine Uptake Inhibitionlow micromolar range[5]
Experimental Protocols

This protocol describes a method to determine the binding affinity of a test compound to DAT, NET, or SERT expressed in cell membranes.

Materials:

  • Cell membranes expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT)

  • Radioligand specific for the target (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT)

  • Test compound (this compound or derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • Scintillation vials and fluid, glass fiber filters, filtration apparatus, scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, combine the cell membranes, radioligand, and either the test compound or vehicle control. For non-specific binding determination, add the respective non-specific binding inhibitor.

  • Incubate the mixture at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values as described in Protocol 1.

This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporter.

Materials:

  • HEK293 cells stably expressing the target transporter (hDAT, hNET, or hSERT)

  • Radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin)

  • Test compound (this compound or derivative)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a short period (e.g., 15-30 minutes).

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short duration (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Signaling Pathway

Caption: Mechanism of Monoamine Transporter Inhibition.

Conclusion

This compound and its derivatives represent a valuable class of molecules in pharmaceutical drug discovery. The protocols and data presented herein provide a framework for researchers to explore their potential in developing novel therapeutics for autoimmune diseases and CNS disorders. Further investigation into the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of new and improved drug candidates.

References

Techniques for the Chiral Resolution of 3-Phenylpyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. 3-Phenylpyrrolidine is a valuable chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the three primary techniques used for the chiral resolution of racemic 3-phenylpyrrolidine: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation.

Classical Resolution via Diastereomeric Salt Formation

This classical technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Principle

The basic principle involves an acid-base reaction between the racemic 3-phenylpyrrolidine (a base) and a chiral acid. The resulting diastereomeric salts, (R)-amine-(R)-acid and (S)-amine-(R)-acid, will have different solubilities in a given solvent. Through careful selection of the resolving agent and solvent, one diastereomer can be selectively crystallized, allowing for the separation of the enantiomers.

Common Resolving Agents

A variety of chiral acids can be used for the resolution of amines. For 3-phenylpyrrolidine, common choices include:

  • (+)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)

  • (+)-Mandelic acid and its derivatives

The selection of the optimal resolving agent and solvent often requires empirical screening.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • Racemic 3-phenylpyrrolidine

  • (+)-Tartaric acid

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper and funnel

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-phenylpyrrolidine in a minimal amount of warm methanol in a crystallization dish.

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the 3-phenylpyrrolidine solution while stirring.

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

    • To enhance crystallization, the solution can be further cooled in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether to facilitate drying.

    • The enantiomeric excess (e.e.) of the crystallized salt should be determined at this stage using chiral HPLC or by liberating the amine and analyzing it.

  • Recrystallization (Optional):

    • To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain purer crystals.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the free amine with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 3-phenylpyrrolidine.

  • Recovery of the Other Enantiomer:

    • The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, liberating the free amine with base, and extracting with an organic solvent. This enantiomer will be enriched in the opposite configuration.

Quantitative Data Summary
Resolving AgentSolventDiastereomeric Excess (d.e.) of CrystalsEnantiomeric Excess (e.e.) of Recovered AmineYield
(+)-Tartaric AcidMethanol>95% (after recrystallization)>95%~30-40% (for one enantiomer)
(+)-Mandelic AcidIsopropanol>90%>90%~35-45% (for one enantiomer)

Note: The data presented in this table is representative and can vary based on experimental conditions.

Workflow Diagram

Diastereomeric_Salt_Resolution racemate Racemic 3-Phenylpyrrolidine diastereomers Formation of Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->diastereomers solvent Solvent (Methanol) solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) mother_liquor->liberation2 enantiomer1 Enantiomerically Pure Amine liberation1->enantiomer1 enantiomer2 Other Enantiomer liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures. Lipases are commonly employed for the resolution of amines through enantioselective acylation.

Principle

In a kinetic resolution, an enzyme catalyzes a reaction (e.g., acylation) of one enantiomer of a racemic substrate at a much higher rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer, which can then be separated.

Common Enzymes and Acyl Donors
  • Enzymes: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL), are frequently used.

  • Acyl Donors: Simple esters like ethyl acetate or vinyl acetate are common acylating agents.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is a general guideline and requires optimization of the enzyme, acyl donor, solvent, and reaction time.

Materials:

  • Racemic 3-phenylpyrrolidine

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Ethyl acetate)

  • Organic solvent (e.g., Toluene or Hexane)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Enzymatic Reaction:

    • To a solution of racemic 3-phenylpyrrolidine (1.0 equivalent) in an organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate, 1.0-1.5 equivalents).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted 3-phenylpyrrolidine from the acylated product by silica gel column chromatography.

  • Hydrolysis of the Acylated Product (Optional):

    • The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer in its pure form.

Quantitative Data Summary
EnzymeAcyl DonorSolventConversion (%)e.e. of Substrate (%)e.e. of Product (%)
Novozym 435 (CALB)Ethyl AcetateToluene~50>99>99
Pseudomonas cepacia LipaseVinyl AcetateHexane~50>98>98

Note: The data presented in this table is representative and can vary based on experimental conditions.

Workflow Diagram

Enzymatic_Kinetic_Resolution racemate Racemic 3-Phenylpyrrolidine reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction mixture Mixture of: - Acylated Enantiomer - Unreacted Enantiomer reaction->mixture separation Chromatographic Separation mixture->separation unreacted Unreacted Enantiomer (High e.e.) separation->unreacted acylated Acylated Enantiomer (High e.e.) separation->acylated hydrolysis Hydrolysis acylated->hydrolysis other_enantiomer Other Enantiomer hydrolysis->other_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Chromatographic Separation

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers.

Principle

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 3-phenylpyrrolidine. These differential interactions lead to different retention times on the chromatographic column, allowing for their separation.

Common Chiral Stationary Phases

Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including amines. Commonly used columns include:

  • Cellulose-based: Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-2

  • Amylose-based: Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2

Experimental Protocol: Chiral HPLC and SFC

The following are general starting conditions for method development. Optimization of the mobile phase composition, flow rate, and temperature is crucial for achieving baseline separation.

3.3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile phase solvents (e.g., n-Hexane, Isopropanol (IPA), Diethylamine (DEA))

  • Sample of racemic 3-phenylpyrrolidine dissolved in the mobile phase

Typical Conditions:

  • Mobile Phase: n-Hexane/IPA with a small amount of an amine modifier (e.g., 0.1% DEA) to improve peak shape. A typical starting gradient could be 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

Optimization:

  • Vary the percentage of the polar modifier (IPA) to optimize resolution and retention time.

  • Adjust the concentration of the amine modifier to improve peak symmetry.

  • Screen different polysaccharide-based CSPs if the initial column does not provide adequate separation.

3.3.2. Chiral Supercritical Fluid Chromatography (SFC)

SFC is often preferred for preparative separations due to its speed and lower consumption of organic solvents.

Materials and Equipment:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral column (e.g., Lux® Cellulose-2, 250 x 4.6 mm, 5 µm)

  • Supercritical CO₂

  • Co-solvent (e.g., Methanol, Ethanol) with an amine modifier (e.g., 0.1% DEA)

  • Sample of racemic 3-phenylpyrrolidine dissolved in the co-solvent

Typical Conditions:

  • Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., Methanol with 0.1% DEA). A typical starting gradient could be 5-40% co-solvent over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

Optimization:

  • Adjust the gradient of the co-solvent.

  • Screen different co-solvents (e.g., ethanol, isopropanol).

  • Optimize the back pressure and temperature to fine-tune the separation.

Quantitative Data Summary
TechniqueChiral Stationary PhaseMobile Phase/Co-solventResolution (Rs)
HPLCChiralcel® OD-Hn-Hexane/IPA/DEA> 1.5
SFCLux® Cellulose-2CO₂/Methanol/DEA> 2.0

Note: A resolution (Rs) value greater than 1.5 is generally considered baseline separation.

Workflow Diagram

Chromatographic_Separation racemate Racemic 3-Phenylpyrrolidine Sample injection Injection onto Chiral Column racemate->injection separation Chromatographic Separation (HPLC or SFC) injection->separation detection Detection (UV) separation->detection fractionation Fraction Collection detection->fractionation enantiomer1 Pure Enantiomer 1 fractionation->enantiomer1 enantiomer2 Pure Enantiomer 2 fractionation->enantiomer2

Caption: Workflow for Chromatographic Separation.

Conclusion

The choice of the most suitable technique for the chiral resolution of 3-phenylpyrrolidine depends on several factors, including the scale of the separation, the desired purity, cost considerations, and available equipment.

  • Classical diastereomeric salt resolution is a cost-effective method well-suited for large-scale production, although it can be labor-intensive and may require extensive optimization.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild conditions and is an excellent "green" alternative, but it is limited to a theoretical maximum yield of 50% for each enantiomer from a single batch.

  • Chiral chromatography (HPLC and SFC) provides excellent separation for both analytical and preparative scales with high purity. SFC, in particular, is a fast and environmentally friendly option for preparative separations.

For any of these methods, careful optimization of the experimental parameters is crucial to achieve the desired outcome in terms of yield and enantiomeric purity.

Troubleshooting & Optimization

optimizing reaction conditions for (R)-3-Phenylpyrrolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (R)-3-Phenylpyrrolidine hydrochloride.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing primarily on the final deprotection step of N-Boc-(R)-3-phenylpyrrolidine to yield the desired hydrochloride salt.

Q1: My Boc-deprotection reaction is incomplete, and I still see starting material. What are the likely causes and solutions?

A1: Incomplete deprotection is a common issue often related to the acid reagent or reaction kinetics.

  • Insufficient Acid: The amine product is protonated by the acid to form the hydrochloride salt, so a stoichiometric amount of acid is consumed. Ensure at least a stoichiometric amount, and often an excess, of HCl is used.

  • Reaction Time: Deprotection can be slower than expected. Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time. Some reported procedures require stirring for 16 hours or even longer.[1]

  • Reagent Quality: The "4M HCl in Dioxane" solution can degrade over time. Use a fresh or recently titrated solution to ensure its concentration is accurate.

  • Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40°C) can be considered, but this may also increase the potential for side reactions.

Q2: The yield of my final this compound is low. How can I improve it?

A2: Low yields can result from incomplete reaction, product loss during workup, or side reactions.

  • Optimize Reaction Conditions: Refer to the table below for various reported conditions. Solvent choice can impact reaction rate and product solubility. Dioxane is common, but methanol is also used.[1]

  • Workup & Isolation: The hydrochloride salt can have some solubility in organic solvents. During workup, minimize the volumes of washing solvents. Trituration with a non-polar solvent like ethyl acetate (EtOAc) or diethyl ether is often used to precipitate the salt and wash away organic impurities.[1] Ensure the product is fully precipitated before filtration.

  • Side Reactions: The intermediate tert-butyl cation is reactive and can lead to side products. Running the reaction at room temperature or below can minimize these pathways.[2]

Q3: I'm observing unexpected side products in my final material. What are they and how can I avoid them?

A3: The primary source of side products is the tert-butyl cation generated during deprotection.[2][3]

  • Alkylation: The tert-butyl cation can alkylate the solvent, starting material, or product, although this is less common with less nucleophilic aromatic rings.

  • Isobutylene Formation: The cation can deprotonate to form isobutylene gas.[2][3] In a closed system, this can cause pressure buildup. Ensure the reaction vessel is adequately vented.

  • Polymerization: Isobutylene can polymerize under acidic conditions, leading to oligomeric impurities.

  • Mitigation Strategy: The best way to avoid these side products is to use optimized reaction conditions (temperature, concentration) and ensure a clean, efficient workup to separate the desired salt from non-polar byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely employed method is the deprotection of a Boc-protected precursor, tert-butyl (R)-3-phenylpyrrolidine-1-carboxylate, using a strong acid, typically hydrochloric acid (HCl), in an organic solvent.[1][3]

Q2: Why is HCl in dioxane the most frequently cited reagent?

4M HCl in dioxane is a commercially available, anhydrous reagent that provides acidic conditions strong enough to cleave the Boc group while precipitating the resulting hydrochloride salt, which often simplifies isolation.[1]

Q3: Can I use other acids besides HCl?

Yes, other strong acids like trifluoroacetic acid (TFA) or sulfuric acid can also cleave the Boc group.[3] However, using HCl is advantageous as it directly provides the desired hydrochloride salt. If another acid is used, a separate salt formation step would be required.

Q4: What safety precautions should I take during a Boc deprotection?

  • Gas Evolution: The reaction releases carbon dioxide and isobutylene gas.[2][3] Never run the reaction in a sealed container. Ensure adequate ventilation and perform the reaction in a fume hood.

  • Corrosive Reagents: Strong acids like HCl are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 3: Data Presentation

Table 1: Example Reaction Conditions for Boc Deprotection with HCl in Dioxane
Starting Material (SM)SolventHCl ConcentrationReaction TimeTemperatureYieldReference
80 mgDioxane (5 mL)4M (2 mL)2 hRoom Temp.48%[WO2010016005][1]
89 mgDioxane (2 mL)4N2 hRoom Temp.91%[WO2010016005][1]
8.14 gDioxane (60 mL)4M80 h (total)Room Temp.Solid Product[WO2010032200][1]
500 mgDioxane (10 mL)4N (3 mL)Not SpecifiedRoom Temp.Not Specified[WO2010038081][1]
1.63 gDry MeOH (10 mL)4M in Dioxane (2.67 mL)Not SpecifiedNot SpecifiedNot Specified[WO2010038081][1]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Boc Deprotection

This protocol is a representative example based on common literature procedures.[1]

Materials:

  • tert-butyl (R)-3-phenylpyrrolidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (approx. 5-10 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc) for trituration

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (R)-3-phenylpyrrolidine-1-carboxylate.

  • Solvent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 10-20 mL per gram of starting material).

  • Acid Addition: To the stirred solution at room temperature, add 4M HCl in dioxane dropwise. Note: Gas evolution (CO₂) will occur.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (can take 2-24 hours). A precipitate of the hydrochloride salt may form during the reaction.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Product Isolation: Add ethyl acetate to the resulting solid or oil. Stir vigorously (triturate) to break up any clumps and form a fine suspension.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethyl acetate to remove any soluble impurities.

  • Drying: Dry the white to off-white solid under high vacuum to obtain the final this compound.

Section 5: Visualizations

// Node Definitions start_mat [label="N-Boc-(R)-3-phenylpyrrolidine", fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Dissolve in\nDioxane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Add 4M HCl in Dioxane\nStir at Room Temp.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Monitor by TLC/LC-MS\n(2-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Concentrate\nin vacuo", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolation [label="Triturate with\nEthyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Filter and Dry\nunder Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="(R)-3-Phenylpyrrolidine HCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start_mat -> setup; setup -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> isolation; isolation -> purification; purification -> product; } DOT Caption: Experimental workflow for the synthesis of (R)-3-Phenylpyrrolidine HCl.

// Node Definitions start [label="Problem:\nIncomplete Reaction / Low Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="Is HCl reagent fresh?\nIs excess acid used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Was reaction time\nsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Was product lost\nduring workup/isolation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_acid [label="Solution:\nUse fresh/titrated HCl.\nIncrease equivalents of HCl.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_time [label="Solution:\nExtend reaction time.\nMonitor until SM is consumed.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup [label="Solution:\nMinimize wash volumes.\nEnsure complete precipitation\nduring trituration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_acid; check_acid -> check_time [label="Yes"]; check_acid -> sol_acid [label="No"]; sol_acid -> success;

check_time -> check_workup [label="Yes"]; check_time -> sol_time [label="No"]; sol_time -> success;

check_workup -> success [label="No"]; check_workup -> sol_workup [label="Yes"]; sol_workup -> success; } DOT Caption: Troubleshooting flowchart for incomplete reaction or low yield.

References

Technical Support Center: Synthesis of (R)-3-Phenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Phenylpyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies for producing this compound in high enantiomeric purity include:

  • Asymmetric Hydrogenation: This widely used method often involves the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of a prochiral precursor, such as 3-phenyl-1-pyrroline. The choice of chiral ligand is crucial for achieving high enantioselectivity.

  • Reduction of a Chiral Precursor: Another common route involves the diastereoselective reduction of a chiral precursor, such as (R)-3-phenyl-succinimide or a derivative.

  • Resolution of a Racemic Mixture: Racemic 3-phenylpyrrolidine can be synthesized and then resolved into its enantiomers using a chiral resolving agent, followed by separation techniques like fractional crystallization.

  • Michael Addition: The synthesis can also be achieved via a Michael addition of a nitrogen-containing nucleophile to a phenyl-substituted acceptor, followed by cyclization and reduction.

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the synthetic route chosen. However, some common impurities include:

  • (S)-3-Phenylpyrrolidine: The undesired enantiomer is the most common impurity when employing asymmetric synthesis or resolution methods.

  • Diastereomers: If the synthetic pathway involves the creation of multiple chiral centers, diastereomeric byproducts can be formed.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or stable intermediates in the final product.

  • Over-reduction Products: In syntheses involving reduction steps, over-reduction of functional groups can lead to undesired side products.

  • Side-products from Intermolecular Reactions: In some routes, particularly those involving reactive intermediates, intermolecular condensation can lead to the formation of secondary and tertiary amine impurities.[1]

Q3: How can I minimize the formation of the (S)-enantiomer?

A3: Minimizing the formation of the undesired (S)-enantiomer is critical for achieving high enantiopurity. Key strategies include:

  • Optimization of Asymmetric Catalyst: In asymmetric hydrogenation, carefully screen chiral ligands and reaction conditions (temperature, pressure, solvent) to maximize enantioselectivity.

  • Choice of Resolving Agent: When performing a classical resolution, the choice of the resolving agent and the crystallization solvent system is paramount for efficient separation of diastereomeric salts.

  • Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers, although this method is often more suitable for smaller scale syntheses.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Chiral Catalyst/Ligand - Screen a variety of chiral ligands for the asymmetric reaction. - Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions.
Incorrect Reaction Conditions - Optimize reaction temperature; lower temperatures often favor higher enantioselectivity. - Adjust hydrogen pressure in asymmetric hydrogenation reactions. - Experiment with different solvents, as solvent polarity can influence the stereochemical outcome.
Racemization - Analyze the stability of the product and intermediates under the reaction and work-up conditions. - Avoid harsh acidic or basic conditions if the chiral center is prone to epimerization.
Issue 2: Presence of Diastereomeric Impurities
Potential Cause Troubleshooting Steps
Poor Diastereoselectivity in the Key Step - Re-evaluate the chiral auxiliary or catalyst used to induce diastereoselectivity. - Modify reaction conditions (e.g., temperature, reagent addition rate) to enhance the formation of the desired diastereomer.
Isomerization - Check for potential isomerization of either the starting material or product under the reaction conditions.
Inefficient Purification - Optimize the purification method. Column chromatography with a suitable stationary and mobile phase is often effective for separating diastereomers. - Consider recrystallization from a solvent system that selectively crystallizes the desired diastereomer.
Issue 3: Incomplete Reaction or Presence of Starting Materials
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). - Increase the reaction time or temperature as needed, while being mindful of potential side reactions or degradation.
Catalyst Deactivation - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - Use freshly prepared or properly stored catalyst.
Reagent Stoichiometry - Verify the accurate measurement and stoichiometry of all reagents.

Quantitative Data Summary

The following table summarizes typical byproduct levels that might be observed in common synthetic routes. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions and purification methods employed.

Synthetic Route Common Byproduct Typical Abundance (before purification) Target Abundance (after purification)
Asymmetric Hydrogenation (S)-3-Phenylpyrrolidine1-10%<0.1%
Diastereoselective Reduction Diastereomer5-20%<0.5%
Resolution of Racemate (S)-3-Phenylpyrrolidine~50%<0.1%

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Phenyl-1-pyrroline

This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.

  • Catalyst Preparation: In a glovebox, a solution of a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., a derivative of BINAP) in a degassed solvent (e.g., methanol or dichloromethane) is stirred to form the active catalyst.

  • Hydrogenation: The substrate, 3-phenyl-1-pyrroline, is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is then added. The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) until completion, as monitored by GC or HPLC.

  • Work-up and Isolation: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Salt Formation: The crude (R)-3-Phenylpyrrolidine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Purification: The enantiomeric purity of the product can be determined by chiral HPLC. Further purification, if necessary, can be achieved by recrystallization.

Protocol 2: Chiral HPLC for Enantiomeric Purity Determination

This is an example method and may require optimization.

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

Visualizations

Synthesis_Byproducts cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts Start Starting Materials Intermediate Prochiral Intermediate (e.g., 3-Phenyl-1-pyrroline) Start->Intermediate Product (R)-3-Phenylpyrrolidine Intermediate->Product Asymmetric Synthesis Enantiomer (S)-3-Phenylpyrrolidine Intermediate->Enantiomer Imperfect Enantioselectivity Diastereomer Diastereomers Intermediate->Diastereomer Low Diastereoselectivity Starting_Material Unreacted Starting Material Intermediate->Starting_Material Incomplete Reaction Side_Reaction Side Reaction Products (e.g., oligomers) Intermediate->Side_Reaction Side Reactions HCl_Salt (R)-3-Phenylpyrrolidine HCl Product->HCl_Salt HCl addition

Caption: A logical workflow illustrating the formation of common byproducts during the synthesis of this compound.

Troubleshooting_Workflow Start Problem Identified: Low Purity of (R)-3-Phenylpyrrolidine HCl Analysis Analyze Impurity Profile (e.g., Chiral HPLC, NMR) Start->Analysis Decision Identify Major Impurity Analysis->Decision Enantiomer High (S)-Enantiomer Content Decision->Enantiomer Enantiomeric Diastereomer Presence of Diastereomers Decision->Diastereomer Diastereomeric Other Other Impurities (Starting materials, etc.) Decision->Other Chemical Fix_Enantiomer Optimize Asymmetric Step: - Screen Chiral Ligands - Adjust T, P, Solvent Enantiomer->Fix_Enantiomer Fix_Diastereomer Optimize Diastereoselective Step: - Change Chiral Auxiliary - Modify Conditions Diastereomer->Fix_Diastereomer Fix_Other Optimize Reaction Conditions: - Increase Reaction Time/Temp - Check Reagent Purity Other->Fix_Other Purification Optimize Purification: - Recrystallization - Column Chromatography Fix_Enantiomer->Purification Fix_Diastereomer->Purification Fix_Other->Purification

Caption: A troubleshooting workflow for addressing low purity issues in the synthesis of this compound.

References

Technical Support Center: (R)-3-Phenylpyrrolidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of (R)-3-Phenylpyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most effective and widely used method for purifying solid organic compounds like this compound is recrystallization.[1] This technique is excellent for removing small amounts of impurities from a solid sample by leveraging differences in solubility between the target compound and contaminants in a chosen solvent system.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochloride salts, polar protic solvents are often a good starting point. A common and effective solvent system for this class of compounds is isopropanol (IPA), potentially with the addition of a non-polar anti-solvent like diethyl ether or acetone to induce precipitation.[3] The key is to find a system where impurities either remain in the cold solvent (mother liquor) or are insoluble in the hot solvent.[1]

Q3: What are the typical impurities I might encounter?

A3: Impurities in this compound typically originate from its synthesis. These can include:

  • The (S)-enantiomer: The opposite stereoisomer is often the most critical impurity to monitor and control.

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like protected 3-hydroxypyrrolidine or a phenyl-containing starting material.

  • Reaction Byproducts: Side-products from the synthesis, such as incompletely reduced intermediates if catalytic hydrogenation is used.[4][5]

  • Catalyst Residues: Trace amounts of metals (e.g., Palladium, Nickel) if a catalytic step is involved.[6][7]

  • Residual Solvents: Solvents used in the reaction or initial workup procedures.

Q4: How can I assess the purity of my final product?

A4: A comprehensive purity assessment involves multiple analytical techniques:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for determining the percentage of the main compound relative to chemical impurities.

  • Enantiomeric Purity (Enantiomeric Excess, e.e.): This is crucial and is determined using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.[8][9]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and can reveal impurities if they are present in sufficient quantity.

  • Water Content: Karl Fischer titration is the standard method for quantifying water content.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Recrystallization Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Product "Oils Out" or Forms a Liquid Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is too soluble in the chosen solvent, leading to supersaturation at a temperature where it is still molten.1. Choose a solvent with a lower boiling point. 2. Ensure slow, undisturbed cooling. Insulate the flask to prevent rapid heat loss.[2] 3. Add a small amount of a suitable anti-solvent (a solvent in which the compound is insoluble) to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify before cooling.[2]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated but requires nucleation to begin crystallization. 3. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a tiny "seed" crystal of the pure product if available. 3. Re-evaluate the solvent system. If the compound is too soluble, add an anti-solvent or select a different primary solvent.
Low Yield of Recovered Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled to a low enough temperature. 3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10] 3. Use a pre-heated funnel and flask for the hot filtration step and perform the filtration as quickly as possible.
Poor Impurity Removal (Product Still Looks Discolored or Purity is Low) 1. The chosen solvent is not effective at separating the impurity. The impurity may have similar solubility to the product. 2. The cooling was too rapid, causing impurities to be trapped within the crystal lattice. 3. The crystals were not washed properly after filtration.1. Perform solvent screening to find a better solvent system. Sometimes a preliminary wash of the crude solid with a solvent that dissolves the impurity but not the product (e.g., cold ethyl acetate) can be effective.[3] 2. Ensure very slow cooling to allow for proper crystal lattice formation.[2] 3. After filtration, wash the filter cake with a small amount of fresh, ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on best practices for purifying amine hydrochloride salts.[3] Optimal solvent volumes and temperatures should be determined on a small scale first.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (IPA) (e.g., 3-5 mL) and heat the mixture to a gentle boil (~80-85°C) with stirring. Continue to add IPA dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold IPA, followed by a wash with a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the yield, melting point, and purity (Chemical and Enantiomeric) of the final product.

Protocol 2: Purity Assessment by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the purified product.

  • Column Selection: Utilize a chiral stationary phase (CSP) column known for separating amines. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[11]

  • Mobile Phase Preparation: A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, DEA) is often added to improve peak shape for basic compounds. A common starting point is Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

  • Sample Preparation: Prepare a stock solution of the purified this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Analysis: Inject a sample of the racemic (50:50 R/S) compound first to determine the retention times and resolution of the two enantiomers. Then, inject the purified sample.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation

Users should record their purification results to track efficiency and optimize the process. The following table provides a template for data logging.

Table 1: Example Purification Data for this compound

ParameterBefore RecrystallizationAfter Recrystallization
Mass 1.00 g0.82 g
Appearance Off-white to tan solidWhite crystalline solid
Melting Point 175-180 °C183-185 °C
Chemical Purity (HPLC) 97.5%99.8%
Enantiomeric Excess (e.e.) 98.0%>99.9%
Yield -82.0%

Visual Workflows

The following diagrams illustrate the purification and analysis workflow and a decision-making process for troubleshooting recrystallization.

PurificationWorkflow cluster_prep Purification Stage cluster_analysis Analysis Stage Crude Crude Product Dissolve Dissolve in Hot IPA Crude->Dissolve Cool Slow Cool & Ice Bath Dissolve->Cool Crystallization Filter Vacuum Filter & Wash Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure Purified Product Dry->Pure ChemPurity Chemical Purity (HPLC) Pure->ChemPurity ChiralPurity Enantiomeric Purity (Chiral HPLC) Pure->ChiralPurity Structure Structure & Identity (NMR, MP) Pure->Structure

Figure 1. General workflow for the purification and analysis of (R)-3-Phenylpyrrolidine HCl.

TroubleshootingTree Start Start Recrystallization Cooling After Cooling, Do Crystals Form? Start->Cooling Yes Yes Cooling->Yes Yes No No Cooling->No No CheckPurity Filter, Dry & Check Purity Yes->CheckPurity TroubleshootNoCrystals Troubleshoot: 1. Boil off excess solvent 2. Scratch flask / Add seed crystal 3. Add anti-solvent No->TroubleshootNoCrystals IsPure Is Purity >99.5%? CheckPurity->IsPure Success Success! IsPure->Success Yes Rerun Repeat Recrystallization (Consider New Solvent) IsPure->Rerun No

Figure 2. Decision tree for troubleshooting common recrystallization issues.

References

troubleshooting guide for low yield in chiral pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in chiral pyrrolidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chiral pyrrolidines that can lead to low product yields.

Problem: Low or No Product Yield

Possible Cause 1: Catalyst Deactivation or Inefficiency

  • Answer: The catalyst, whether it's a metal complex or an organocatalyst like proline, is crucial for the reaction's success.[1] It can be deactivated by impurities in the reagents or solvents, or through side reactions.[1] The chosen catalyst may also simply be suboptimal for the specific substrates being used.[1]

    • Solution:

      • Ensure all reagents and solvents are of high purity and are thoroughly dried, as water can deactivate many catalysts.[1]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation from air or moisture.[1]

      • If catalyst deactivation is suspected, consider screening a library of different chiral ligands or organocatalysts to find one that is more robust for your specific transformation.[1]

      • Optimize the catalyst loading; sometimes, increasing the amount of catalyst can improve yield, but be aware of potential side reactions.[1]

Possible Cause 2: Suboptimal Reaction Conditions

  • Answer: The temperature, reaction time, and concentration of reactants are critical parameters that can significantly impact the yield.[1] An incorrect temperature might not provide enough energy to overcome the activation barrier, or it could lead to the decomposition of starting materials or products. Similarly, an insufficient reaction time will result in incomplete conversion, while a prolonged time might increase the formation of byproducts.

    • Solution:

      • Systematically optimize the reaction conditions. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

      • Vary the reaction temperature. Lowering the temperature can sometimes enhance selectivity and prevent degradation, though it may require longer reaction times.[1] Conversely, some reactions require heating or reflux to proceed efficiently.[1]

      • Adjust the concentration of the reactants. In some cases, higher concentrations can favor the desired reaction pathway.

Possible Cause 3: Poor Substrate Reactivity

  • Answer: The electronic and steric properties of your starting materials can hinder the reaction.[1] For example, bulky protecting groups or electron-withdrawing/donating groups in unfavorable positions can reduce the reactivity of the substrates.

    • Solution:

      • Consider modifying the substrates. This could involve changing protecting groups to ones that are less sterically demanding or have different electronic properties.[1]

      • If possible, synthesize and test a small library of analogous substrates with varied electronic and steric features to identify more reactive candidates.

Possible Cause 4: Issues During Workup and Purification

  • Answer: Significant product loss can occur during the extraction and purification stages. Chiral pyrrolidines can sometimes be water-soluble, leading to poor recovery during aqueous workups. Additionally, product degradation can occur on silica gel during column chromatography.

    • Solution:

      • If your product has some water solubility, minimize the volume of aqueous washes or perform back-extractions of the aqueous layers with an appropriate organic solvent.

      • Consider alternative purification methods to column chromatography, such as crystallization or distillation, if applicable.[2]

      • If column chromatography is necessary, you can neutralize the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent to prevent degradation of acid-sensitive products.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of solvent for my reaction yield and stereoselectivity?

A1: The solvent choice is highly critical and can profoundly impact both yield and stereoselectivity.[1] Solvents can influence the stability of transition states, the solubility of reactants and catalysts, and the overall reaction rate.[1] For instance, in 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol has been shown to improve selectivity.[1] It is highly recommended to perform a solvent screen during the optimization phase of your synthesis.

Q2: My overall yield is low due to the formation of multiple stereoisomers. How can I improve the diastereoselectivity or enantioselectivity?

A2: Low stereoselectivity is a common problem. To improve it:

  • Optimize the Catalyst System: The chiral catalyst or ligand is the primary controller of stereoselectivity.[1] Screening different chiral ligands or organocatalysts is often the most effective approach.[1] For metal-catalyzed reactions, the metal-to-ligand ratio is also a critical parameter to optimize.[1]

  • Adjust the Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]

  • Modify the Substrate: The steric and electronic properties of your substrates play a significant role in facial selectivity. Altering substituents or protecting groups can favor the formation of one stereoisomer.[3]

Q3: What are common impurities in chiral pyrrolidine synthesis and how can they affect my yield?

A3: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[2] Diastereomers are also a common impurity if the reaction is not perfectly stereoselective.[2] These impurities can lower your isolated yield by making purification more difficult and can sometimes even inhibit the desired reaction.[2] It is crucial to characterize your crude product thoroughly using techniques like NMR and LC-MS to understand the impurity profile before attempting purification.[2]

Q4: I'm observing significant byproduct formation. What are some common side reactions?

A4: In reactions like the [3+2] cycloaddition, common side reactions can arise from the decomposition of the azomethine ylide intermediate or its undesired reaction with other species in the mixture.[3] In organocatalytic reactions, side reactions can include self-condensation of starting materials or catalyst decomposition. Carefully controlling reaction conditions and ensuring the purity of all components can help minimize these unwanted pathways.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on a Michael Addition for Chiral Pyrrolidine Synthesis

The following data illustrates how solvent and temperature can affect the yield and stereoselectivity of the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using a chiral pyrrolidine-based organocatalyst.[4]

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1CH₂Cl₂Room Temp95-9985:1575
2TolueneRoom Temp>9590:1080
3MethylcyclohexaneRoom Temp>9591:982
4Methylcyclohexane08792:885

Data adapted from a study on pyrrolidine-based organocatalysts in asymmetric Michael additions.[4] The yield was determined from the crude reaction mixture by ¹H NMR spectroscopy.[4] Diastereomeric and enantiomeric ratios were determined by chiral HPLC.[4]

Experimental Protocols

General Protocol for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol provides a general guideline for synthesizing spirooxindole-pyrrolidines, a common class of chiral pyrrolidines.[1]

  • Preparation: To a flame-dried 10 mL round-bottomed flask under an inert atmosphere (e.g., argon), add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen anhydrous solvent (5 mL).[1]

  • Catalyst Addition: Add the chiral catalyst (e.g., a metal-ligand complex or an organocatalyst, typically 4-10 mol%) to the mixture.[1]

  • Reaction: Stir the resulting mixture at the optimized temperature (this could range from low temperatures like 0 °C to reflux, e.g., 100 °C, depending on the specific reaction).[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, cool the reaction to room temperature. If using a magnetic catalyst, it can be separated with an external magnet.[1] Otherwise, evaporate the solvent under reduced pressure.[1] The crude residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the chiral pyrrolidine product.[1]

Visualizations

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Concentration) Start->CheckConditions CheckCatalyst Evaluate Catalyst Activity and Loading Start->CheckCatalyst CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate Purification Investigate Workup & Purification Steps Start->Purification OptimizePurity Purify/Dry Reagents Run under Inert Atmosphere CheckPurity->OptimizePurity OptimizeConditions Systematically Vary Temp, Time, Concentration CheckConditions->OptimizeConditions OptimizeCatalyst Screen Different Catalysts/Ligands Adjust Loading/Ratio CheckCatalyst->OptimizeCatalyst OptimizeSubstrate Modify Protecting Groups or Substrate Analogs CheckSubstrate->OptimizeSubstrate OptimizePurification Adjust pH, Use Different Purification Method Purification->OptimizePurification Success Yield Improved OptimizePurity->Success OptimizeConditions->Success OptimizeCatalyst->Success OptimizeSubstrate->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low yield in chiral pyrrolidine synthesis.

ExperimentalWorkflow A 1. Mix Reactants & Solvent under Inert Gas B 2. Add Chiral Catalyst A->B C 3. Stir at Optimized Temperature B->C D 4. Monitor by TLC/LC-MS C->D E 5. Reaction Workup (Quench, Extract) D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization (NMR, HPLC, MS) F->G H Pure Chiral Pyrrolidine G->H

Caption: General experimental workflow for chiral pyrrolidine synthesis.

References

improving enantioselectivity in reactions using (R)-3-Phenylpyrrolidine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (R)-3-Phenylpyrrolidine catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee%)

Q: I am observing low enantioselectivity in my reaction catalyzed by (R)-3-Phenylpyrrolidine. What are the potential causes and how can I improve the ee%?

A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. The stereochemical outcome is determined by the energy difference between the transition states leading to the two enantiomers. Several factors can negatively impact this selectivity:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor enantiomer, leading to a less ordered transition state and lower ee%.[1]

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) is often the most effective strategy to enhance enantioselectivity. Be aware that this will likely decrease the reaction rate, requiring longer reaction times.[1]

  • Solvent Choice: The polarity, proticity, and coordinating ability of the solvent play a critical role in stabilizing the transition state. An inappropriate solvent can fail to support the desired stereochemical arrangement.

    • Solution: Conduct a solvent screen. Aprotic solvents of varying polarities such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common starting points. For certain reactions like aldol additions, polar aprotic solvents like DMSO or chloroform can be effective.[1]

  • Catalyst Loading: While primarily affecting the reaction rate, incorrect catalyst loading can sometimes influence selectivity.

    • Solution: Optimize the catalyst loading, typically starting in the range of 5-20 mol%.

  • Additives/Co-catalysts: The absence of an optimal additive, or the presence of inhibiting species, can lead to poor stereocontrol. Additives can assist in activating the electrophile or tuning the catalyst's environment.

    • Solution: Screen a range of acidic or basic additives. For Michael additions, weak acids like benzoic acid or nitrophenol can act as co-catalysts, improving both rate and selectivity.[2] In some cases, the presence of a small amount of water can be beneficial.

Issue 2: Low or No Product Yield

Q: My reaction is not proceeding to completion, or I am isolating very little product. What are the common reasons for low yield?

A: Low yields can be attributed to several factors, from suboptimal conditions to catalyst deactivation.

  • Suboptimal Reaction Conditions: The reaction may be too slow under the current conditions, or an equilibrium may be established that does not favor the product.

    • Solution: Systematically optimize reaction parameters. Increase the temperature moderately if the reaction is sluggish (but monitor the effect on ee%). Ensure the reaction has been allowed to run for a sufficient amount of time by monitoring its progress via Thin Layer Chromatography (TLC) or another analytical technique.

  • Catalyst Deactivation: Impurities in the reagents or solvents can "poison" or deactivate the catalyst. The catalyst itself may also be impure.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous, as water can sometimes interfere with the catalytic cycle or lead to side reactions.[1] Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation by oxygen or moisture.

  • Competing Side Reactions: The starting materials may be consumed by non-productive pathways.

    • Solution: Identify potential side reactions. In aldol reactions, self-condensation of the aldehyde is common.[1] This can be minimized by using a higher concentration of the ketone nucleophile relative to the aldehyde or by running the reaction under more dilute conditions.[1] In Michael additions of aldehydes to nitroolefins, polymerization of the nitroolefin can occur.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for (R)-3-Phenylpyrrolidine catalysis in reactions like the Michael addition?

A1: (R)-3-Phenylpyrrolidine, like other secondary amine catalysts, operates through an enamine-based catalytic cycle.

  • Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks the electrophile (e.g., a nitroolefin in a Michael addition) in a stereocontrolled manner. The chiral environment created by the (R)-3-Phenylpyrrolidine, particularly the bulky phenyl group, blocks one face of the enamine, directing the electrophile to attack from the less sterically hindered face.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction mixture to release the product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Q2: How does the phenyl group at the 3-position influence stereoselectivity?

A2: The phenyl group acts as a crucial steric directing group. In the transition state of the C-C bond-forming step, the phenyl group creates a well-defined chiral pocket. It effectively shields one of the two prochiral faces of the enamine intermediate, forcing the electrophile to approach from the opposite, more accessible face. This steric hindrance is the primary basis for the high enantioselectivity observed in many reactions catalyzed by this molecule.

Q3: Can I recycle the (R)-3-Phenylpyrrolidine catalyst?

A3: In principle, yes. Since the catalyst is regenerated at the end of the catalytic cycle, it can be recovered after the reaction. However, practical recovery can be challenging due to its solubility in common organic solvents used for workup and chromatography. An acidic wash (e.g., with dilute HCl) can protonate the amine catalyst, transferring it to the aqueous phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the catalyst, though its purity should be checked before reuse.

Q4: What are the best practices for storing and handling (R)-3-Phenylpyrrolidine?

A4: (R)-3-Phenylpyrrolidine is an amine and can be sensitive to air and moisture. It should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. To maintain its purity, it is best stored in a cool, dark place. When handling, use inert atmosphere techniques (e.g., in a glovebox or using Schlenk lines) to dispense the catalyst, especially if it will be used for sensitive reactions where trace impurities could affect the outcome.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of a Michael addition reaction catalyzed by a pyrrolidine derivative.

Table 1: Effect of Solvent on the Michael Addition of Cyclohexanone to β-Nitrostyrene

EntrySolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)ee% (syn)
1Toluene249595:596
2CH₂Cl₂249293:794
3THF488590:1091
4MeCN487888:1285
5Hexane7260>99:198

Data is representative and synthesized from typical results for pyrrolidine-based catalysts.

Table 2: Effect of Additives on the Michael Addition of Cyclohexanone to β-Nitrostyrene in Toluene

EntryAdditive (10 mol%)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)ee% (syn)
1None249595:596
2Benzoic Acid189896:497
34-Nitrophenol169997:398
4Acetic Acid209695:596
5Triethylamine248085:1575

Data is representative and illustrates common trends observed with acidic/basic additives.[2]

Experimental Protocols

Key Experiment: (R)-3-Phenylpyrrolidine-Catalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol describes a general procedure for the conjugate addition of propanal to trans-β-nitrostyrene.

Materials:

  • (R)-3-Phenylpyrrolidine (10 mol%, e.g., 0.05 mmol, 7.4 mg)

  • trans-β-Nitrostyrene (1.0 equiv, e.g., 0.5 mmol, 74.6 mg)

  • Propanal (10.0 equiv, e.g., 5.0 mmol, 0.36 mL)

  • 4-Nitrophenol (co-catalyst, 10 mol%, e.g., 0.05 mmol, 7.0 mg)

  • Anhydrous Toluene (2.0 mL)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol) and 4-nitrophenol (7.0 mg, 0.05 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Add (R)-3-Phenylpyrrolidine (7.4 mg, 0.05 mmol) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Add propanal (0.36 mL, 5.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 24-48 hours, when the nitrostyrene spot has disappeared), quench the reaction by adding 2 mL of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to yield the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Mandatory Visualizations

Troubleshooting_Low_Enantioselectivity Start Low Enantiomeric Excess (ee%) Observed Temp Lower Reaction Temperature (e.g., 0 °C, -20 °C) Start->Temp Primary Strategy Solvent Screen Solvents (e.g., Toluene, CH2Cl2, Hexane) Start->Solvent Parallel Optimization Additive Screen Additives / Co-catalysts (e.g., Benzoic Acid, 4-Nitrophenol) Start->Additive Parallel Optimization Purity Verify Reagent & Catalyst Purity (Use anhydrous solvents, inert atmosphere) Start->Purity Fundamental Check Check_ee Analyze ee% by Chiral HPLC/GC Temp->Check_ee Solvent->Check_ee Additive->Check_ee Purity->Check_ee End_High High ee% Achieved (Optimal Conditions Found) Check_ee->End_High Is ee% > 90%? Yes End_Low ee% Still Low (Re-evaluate Substrate/Catalyst System) Check_ee->End_Low No Experimental_Workflow Setup 1. Setup & Reagents (Oven-dried glassware, inert atmosphere) Addition 2. Add Reactants & Solvent (Electrophile, co-catalyst, anhydrous solvent) Setup->Addition Catalyst 3. Add (R)-3-Phenylpyrrolidine Catalyst Addition->Catalyst Temp_Control 4. Equilibrate Temperature (e.g., cool to 0 °C) Catalyst->Temp_Control Nucleophile 5. Add Nucleophile (e.g., aldehyde, ketone) Temp_Control->Nucleophile Reaction 6. Stir & Monitor Reaction (via TLC / LC-MS) Nucleophile->Reaction Workup 7. Quench & Workup (Aqueous wash, extraction) Reaction->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Analysis 9. Analysis (NMR, Chiral HPLC) Purify->Analysis Enantioselectivity_Factors Main Enantioselectivity (ee%) Catalyst Catalyst Structure (Steric Bulk of Phenyl Group) Catalyst->Main Temperature Temperature (Lower T = Higher ee%) Temperature->Main Solvent Solvent (Stabilizes Transition State) Solvent->Main Substrate Substrate Sterics (Size of R-groups) Substrate->Main Additive Additives (Tune Acidity/Basicity) Additive->Main

References

preventing racemization of (R)-3-Phenylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-3-Phenylpyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the enantiomeric purity of this chiral compound throughout their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S).[1] This is a critical concern in drug development and asymmetric synthesis because different enantiomers of a chiral molecule can exhibit different pharmacological activities or potencies. The inactive or less active enantiomer can contribute to side effects or reduce the overall efficacy of the final product.

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary factors that can induce racemization of chiral amines like this compound include:

  • pH: Both acidic and basic conditions can catalyze racemization. The mechanism often involves the reversible deprotonation and protonation of the chiral carbon atom.

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Solvent: The polarity and protic nature of the solvent can influence the rate of racemization.

  • Presence of Oxidizing Agents: Oxidative conditions can potentially lead to the formation of intermediates that are susceptible to racemization.

  • Extended Storage or Reaction Times: The longer the compound is exposed to destabilizing conditions, the greater the risk of racemization.

Q3: How should I properly store this compound to minimize the risk of racemization?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at room temperature or as recommended by the supplier.[2] Some sources may recommend refrigerated storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

  • Container: Keep the container tightly sealed to prevent exposure to air and humidity.

  • Light: Protect from light, as photolytic degradation can be a concern for many organic compounds.[3][4]

Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Steps
Loss of enantiomeric purity in a stored sample. Improper storage conditions (exposure to air, moisture, heat, or light).1. Re-evaluate your storage conditions based on the recommendations above. 2. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. 3. Store in a desiccator under an inert atmosphere.
Racemization observed after a chemical reaction. Harsh reaction conditions (high temperature, strong acid or base).1. Attempt the reaction at a lower temperature. 2. Use a milder base or acid, or a non-nucleophilic base if applicable. 3. Minimize the reaction time as much as possible. 4. Perform a time-course study to determine the onset of racemization.
Inconsistent analytical results for enantiomeric excess (ee). Issues with the analytical method (chiral HPLC or NMR).1. Ensure the chiral HPLC column is appropriate for the analyte and has not degraded. 2. Verify the mobile phase composition and pH. 3. For NMR analysis with a chiral solvating agent, ensure the agent is of high purity and used in the correct molar ratio. 4. Validate the analytical method for linearity, precision, and accuracy.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and prevent the racemization of this compound.

Protocol 1: Forced Degradation Study to Assess Racemization

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation pathways and the propensity for racemization.

Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress and to quantify the extent of racemization.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or other suitable solvent

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Chiral HPLC system with a suitable chiral column

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acidic and Basic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[7]

    • At each time point, withdraw a sample, neutralize it, and dilute it to the initial concentration with the mobile phase for chiral HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2 and 30% H2O2.

    • Incubate the solutions at room temperature for a defined period (e.g., 24, 48, 72 hours).[4]

    • At each time point, withdraw a sample and dilute it with the mobile phase for chiral HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve it in the mobile phase (if solid), and analyze by chiral HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

    • At the end of the exposure, prepare the samples for chiral HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated chiral HPLC method (see Protocol 2) to determine the enantiomeric excess (% ee).

    • Calculate the percentage of the (S)-enantiomer formed.

Data Presentation:

Stress Condition Time (hours) Temperature (°C) % (S)-enantiomer % Degradation
0.1 M HCl24RT
48RT
72RT
1 M HCl2460
4860
7260
0.1 M NaOH24RT
48RT
72RT
1 M NaOH2460
4860
7260
3% H₂O₂24RT
48RT
72RT
30% H₂O₂24RT
48RT
72RT
Thermal (Solid)7280
Thermal (Solution)7280
Photolytic (Solid)--
Photolytic (Solution)--
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Objective: To develop and validate a chiral HPLC method for the separation and quantification of the (R) and (S) enantiomers of 3-Phenylpyrrolidine.

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H, or a protein-based column like a chiral-AGP). The selection is empirical and requires screening.[8]

  • Hexane, isopropanol (IPA), ethanol (for normal phase)

  • Acetonitrile, water, buffers (for reversed-phase)

  • This compound and racemic 3-Phenylpyrrolidine hydrochloride standards

Procedure (Method Development):

  • Column Screening:

    • Screen different types of chiral columns (polysaccharide, protein-based, etc.) to find a column that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization (Normal Phase):

    • Start with a mobile phase of Hexane:IPA (e.g., 90:10 v/v).

    • Vary the ratio of the polar modifier (IPA) to optimize resolution and retention time.

    • For basic compounds like 3-phenylpyrrolidine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

  • Mobile Phase Optimization (Reversed-Phase):

    • Start with a mobile phase of Acetonitrile:Water with a buffer (e.g., 0.1 M phosphate buffer at a specific pH).

    • Optimize the organic modifier concentration and the pH of the aqueous phase to achieve separation.

  • Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines for:

    • Specificity: Ensure no interference from impurities or degradants.

    • Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.

    • Precision: Assess intra-day and inter-day variability.

    • Accuracy: Determine the recovery of a known amount of the enantiomer.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate, mobile phase composition).[6]

Protocol 3: NMR Spectroscopy for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent (CSA).

Materials and Equipment:

  • NMR spectrometer (300 MHz or higher)

  • High-quality NMR tubes

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • This compound sample

  • Chiral solvating agent (CSA), e.g., (R)-(-)-Mandelic acid or (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent:

    • To the same NMR tube, add a specific molar equivalent of the CSA (start with 1.0 equivalent).

    • Gently mix the solution to ensure homogeneity.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum. The CSA will form diastereomeric complexes with the R and S enantiomers, leading to separate signals for specific protons.

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major diastereomer signal - Area of minor diastereomer signal) / (Area of major diastereomer signal + Area of minor diastereomer signal) ] * 100

Troubleshooting: If the signals are not well-resolved, try varying the molar ratio of the CSA or using a different CSA.

Visualizations

workflow_racemization_prevention cluster_storage Proper Storage cluster_handling Experimental Handling cluster_analysis Enantiomeric Purity Analysis cluster_outcome Desired Outcome storage_conditions Store under Inert Gas, Tightly Sealed, Protected from Light reaction_conditions Use Mild Reaction Conditions (Low Temp, Mild Acid/Base) storage_conditions->reaction_conditions Input minimize_time Minimize Reaction/Exposure Time reaction_conditions->minimize_time chiral_hplc Chiral HPLC minimize_time->chiral_hplc QC Check nmr_csa NMR with CSA minimize_time->nmr_csa QC Check prevent_racemization Prevention of Racemization chiral_hplc->prevent_racemization Verification nmr_csa->prevent_racemization Verification

Caption: Workflow for preventing racemization of this compound.

forced_degradation_pathway cluster_stress Stress Conditions start (R)-3-Phenylpyrrolidine Hydrochloride acid_base Acid/Base (pH Extremes) start->acid_base heat Heat (Elevated Temperature) start->heat oxidation Oxidation (e.g., H₂O₂) start->oxidation light Light (Photolysis) start->light racemate Racemic (R,S)-3-Phenylpyrrolidine Hydrochloride acid_base->racemate May Cause Racemization degradation_products Other Degradation Products acid_base->degradation_products heat->racemate May Cause Racemization heat->degradation_products oxidation->racemate May Cause Racemization oxidation->degradation_products light->degradation_products

Caption: Potential degradation pathways leading to racemization.

References

Technical Support Center: Scaling the Synthesis of (R)-3-Phenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Phenylpyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the laboratory bench to larger-scale production. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your scale-up efforts.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Question Possible Causes Suggested Solutions
Q1: Why has the reaction yield decreased significantly after moving to a larger reactor? 1. Inefficient Heat Transfer: Exothermic reactions can develop localized "hot spots" in large vessels, leading to side reactions and decomposition.[1][2] 2. Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, affecting reaction rates and promoting impurity formation.[2] 3. Extended Addition/Reaction Times: Slower reagent addition or longer heating/cooling times at scale can alter the reaction profile.1. Optimize Thermal Management: Use a reactor with a high surface-area-to-volume ratio, implement jacketed cooling/heating, and consider using a more efficient heat transfer fluid. Monitor internal temperature probes closely.[2] 2. Improve Agitation: Select an appropriate stirrer (e.g., impeller, turbine) for the vessel geometry and viscosity of the reaction mixture. Perform mixing studies to ensure homogeneity. 3. Re-evaluate Timings: Adjust addition rates and reaction times based on pilot-scale data. A controlled, slower addition may be necessary for safety and selectivity.[1]
Q2: The enantiomeric excess (ee%) of the (R)-enantiomer is lower at a larger scale. What could be the cause? 1. Catalyst Performance Issues: The performance of chiral catalysts can be sensitive to scale-up parameters.[1] This can be due to differences in concentration, temperature, or susceptibility to impurities. 2. Temperature Fluctuations: Poor temperature control can affect the stereoselectivity of the key asymmetric step. 3. Racemization: The product may be racemizing under the reaction or work-up conditions, potentially exacerbated by longer processing times at scale.1. Catalyst Screening & Optimization: Re-evaluate catalyst loading. Sometimes, a slightly higher loading is needed at scale. Ensure the catalyst is fully dissolved and homogenously mixed before the reaction starts. 2. Strict Temperature Control: Maintain a consistent and validated temperature range for the stereodetermining step. 3. Minimize Exposure: Reduce the time the product is exposed to harsh acidic, basic, or high-temperature conditions during work-up and isolation.
Q3: I am observing new, significant impurities that were not present at the lab scale. How can I address this? 1. Impurity Amplification: Minor side reactions at the gram scale can become major issues at the kilogram scale.[2] 2. Raw Material Quality: Variations in the purity of starting materials or solvents between batches can introduce new contaminants. 3. Longer Reaction Times: Increased reaction times may allow for the formation of thermodynamically stable but undesired byproducts.1. Reaction Profiling: Use in-process controls (e.g., HPLC, GC) to monitor the formation of impurities over time and identify their origin. 2. Qualify Raw Materials: Establish strict specifications for all incoming materials and test them before use. 3. Process Optimization: Re-optimize reaction time and temperature to maximize product formation while minimizing byproduct generation.
Q4: The final crystallization step is yielding an inconsistent particle size and polymorphic form. Why is this happening? 1. Polymorphism Challenges: This is a common and significant challenge in scale-up, where different cooling rates and solvent environments can lead to different crystal forms.[1] 2. Supersaturation Control: Uncontrolled or rapid cooling in a large vessel can lead to rapid precipitation instead of controlled crystallization, affecting particle size and purity.1. Polymorph Screening: Conduct a thorough polymorph screen to identify the desired, stable crystal form. Develop a crystallization process that specifically targets this form. 2. Controlled Crystallization: Implement a programmed cooling profile. Use seeding strategies with the desired polymorph to ensure consistency. Monitor the process with particle size analysis tools.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for producing (R)-3-Phenylpyrrolidine and their scale-up potential?

A: The most prevalent methods involve asymmetric synthesis to establish the chiral center. Key strategies include:

  • Asymmetric [3+2] Cycloaddition: This modern approach uses chiral catalysts (e.g., Ag(I) with chiral ligands) to react iminoesters with acrylates, offering high yields and excellent enantioselectivity (up to >99% ee), making it a robust option for scale-up.[3]

  • Starting from the Chiral Pool: Using readily available chiral precursors like L-proline, 4-hydroxy-L-proline, or D-malic acid is a very common industrial strategy.[4][5][6] These methods often involve more steps but can be cost-effective as the chirality is sourced from an inexpensive starting material.

  • Biocatalysis: Engineered enzymes, such as evolved cytochrome P450 variants, can perform intramolecular C-H amination to form the pyrrolidine ring with high enantioselectivity.[7] This approach offers a green and highly selective alternative, though scaling up biocatalytic processes has its own unique challenges (e.g., enzyme production, stability, and downstream processing).

Q: What are the critical safety considerations when scaling up this synthesis?

A: Safety is paramount. Many lab-scale procedures are not directly scalable due to safety risks.[1]

  • Exothermic Reactions: Key steps, such as reductions or Grignard reactions, can generate significant heat. "One-pot" additions common in labs are extremely dangerous at scale.[1][2] Reagents must be added slowly with careful temperature monitoring and an adequate cooling system.

  • Reagent Handling: Handling large quantities of hazardous materials like strong acids, bases, or pyrophoric reagents requires specialized equipment and standard operating procedures.

  • Pressure Management: Reactions that evolve gas (e.g., hydrogenations, decarboxylations) must be conducted in appropriately rated vessels with proper venting to avoid over-pressurization.[2]

Q: How do I choose the right solvent for a large-scale synthesis?

A: Solvent choice moves beyond simple reaction compatibility at scale. Consider:

  • Safety: Avoid solvents with low flash points or high toxicity where possible.

  • Cost: Solvent cost becomes a significant factor in the overall process economy.

  • Environmental Impact: Favor "greener" solvents with lower environmental persistence and easier recycling.

  • Work-up: Choose solvents that allow for easy extraction and phase separation. Avoid chlorinated solvents if possible, as they can be difficult to dispose of.

  • Crystallization: The solvent system for the final isolation is critical for achieving high purity and the correct crystal form.

Q: What is the purpose of converting the final product to a hydrochloride salt?

A: The freebase (R)-3-Phenylpyrrolidine is often an oil or low-melting solid, which can be difficult to handle and purify at scale. Converting it to the hydrochloride salt typically yields a stable, crystalline solid. This solid form is much easier to isolate, purify by recrystallization, dry, and store, ensuring higher purity and better handling characteristics for pharmaceutical applications.[8]

Comparative Data on Synthesis Parameters

The following table summarizes typical data from different synthetic approaches to chiral pyrrolidines, illustrating the trade-offs between various methods.

Parameter Asymmetric [3+2] Cycloaddition Chiral Pool (from Proline Deriv.) Biocatalytic C-H Amination
Typical Yield High (often >80%)[3]Variable (can be lower overall due to multiple steps)[9]Moderate to Good (up to 74%)[7]
Enantioselectivity (ee%) Excellent (up to >99% ee)[3]Depends on the integrity of the starting material's chirality; generally high.Good to Excellent (up to 99:1 er)[7]
Number of Steps Fewer steps[3]Often multi-step syntheses[9]Can be very concise (1-2 steps from precursor)[7]
Key Reagents/Catalysts Chiral Ligands (e.g., DTBM-Segphos), Silver Catalysts[3]Standard organic reagents (e.g., LiAlH₄, protecting groups)[4]Engineered Enzymes (e.g., P411 variants), Cofactors
Scalability Concerns Cost and availability of chiral ligands/catalysts.Cumulative yield over many steps; handling of hazardous reagents (e.g., hydrides).[9]Enzyme production and stability; lower substrate concentrations; downstream purification from aqueous media.

Detailed Experimental Protocol

Example Protocol: Asymmetric Synthesis via Silver-Catalyzed [3+2] Cycloaddition

This protocol is a representative example based on modern synthetic methods and should be adapted and optimized for specific equipment and scale.

Step 1: Formation of the Azomethine Ylide Precursor (Iminoester)

  • To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 5-10 vol) at 0°C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add benzaldehyde (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours until imine formation is complete (monitor by TLC or GC-MS).

  • Filter off the magnesium sulfate and wash the solid with DCM. Concentrate the filtrate under reduced pressure to yield the crude iminoester, which is used directly in the next step.

Step 2: Silver-Catalyzed [3+2] Cycloaddition

  • In a separate, inerted reactor, prepare the catalyst solution by dissolving the silver catalyst (e.g., AgOAc or Ag₂O, 5 mol%) and the chiral ligand (e.g., a chiral phosphine ligand, 5.5 mol%) in an appropriate solvent like toluene (2-3 vol) and stirring for 30-60 minutes at room temperature.

  • In the main reactor, dissolve the crude iminoester (1.0 eq) and the acrylate partner (e.g., methyl acrylate, 1.2 eq) in toluene (10-15 vol).

  • Cool the solution to the optimized reaction temperature (e.g., -20°C to 0°C).

  • Add the pre-formed catalyst solution to the main reactor via cannula or a dosing pump over 20-30 minutes.

  • Maintain the reaction at the set temperature for 24-48 hours, monitoring for completion by HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral pyrrolidine ester.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Dissolve the crude pyrrolidine ester in methanol (5 vol).

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by HPLC).

  • Concentrate the mixture to remove methanol, then add water and acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 with 6N NaOH and extract the freebase product into an organic solvent like DCM or MTBE (3 x 10 vol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the filtrate, add a solution of HCl in isopropanol or ether (1.1 eq) dropwise with vigorous stirring.

  • The this compound will precipitate. Stir the resulting slurry for 1-2 hours at 0°C.

  • Collect the solid by filtration, wash with cold solvent (e.g., MTBE), and dry under vacuum to yield the final product.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

G start Issue Identified During Scale-Up yield Low Yield start->yield purity Low Purity / High Impurities start->purity ee Low Enantiomeric Excess (ee%) start->ee phys Poor Physical Properties (Crystallization/Isolation) start->phys heat Check Heat Transfer & Temperature Profile yield->heat Exothermic? mixing Verify Mixing Efficiency yield->mixing Heterogeneous? time Re-evaluate Addition Rates & Reaction Time yield->time purity->time profile Run In-Process Controls (IPC) to Profile Impurities purity->profile raw Qualify Raw Materials purity->raw temp Ensure Strict Temperature Control ee->temp Temp Sensitive Step? catalyst Re-evaluate Catalyst Loading & Stability ee->catalyst workup Optimize Work-up to Prevent Racemization ee->workup poly Conduct Polymorph & Solvent Screening phys->poly cool Implement Controlled Cooling & Seeding Strategy phys->cool

Caption: A decision tree for troubleshooting common scale-up issues.

General Experimental Workflow for Synthesis Scale-Up

G cluster_0 Phase 1: Lab Development (Gram Scale) cluster_1 Phase 2: Process Safety & Kilo-Lab (100g - 1kg) cluster_2 Phase 3: Plant Scale Production (>10kg) lab_dev Route Scouting & Proof of Concept lab_opt Initial Optimization (Temp, Conc, Time) lab_dev->lab_opt safety Safety Assessment (Calorimetry, Exotherms) lab_opt->safety pilot Pilot Scale Run (Identify Bottlenecks) safety->pilot analytics Develop In-Process Controls (IPC) pilot->analytics tech_transfer Technology Transfer to Plant analytics->tech_transfer validation Process Validation Runs tech_transfer->validation production Routine Manufacturing validation->production

Caption: Phased workflow for scaling a chemical synthesis process.

References

resolving peak tailing in HPLC analysis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of chiral pyrrolidines, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my chiral pyrrolidine peaks tailing?

Peak tailing for basic compounds like pyrrolidines is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The basic nitrogen in the pyrrolidine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] This interaction is a form of ion exchange that results in some analyte molecules being retained longer than others, leading to asymmetrical peaks.[1][4]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2][5]

  • Mismatched Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[5]

  • Column Degradation: An old or contaminated column may have more exposed silanol sites.[2][5]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.[2][3]

Q2: How can I eliminate peak tailing for my basic pyrrolidine analyte?

There are three primary strategies to mitigate peak tailing for basic compounds: mobile phase optimization, selection of an appropriate column, and checking instrumental setup.

A logical troubleshooting workflow can help systematically identify and resolve the issue.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_overload 1. Check for Overload start->check_overload action_dilute Dilute Sample or Reduce Injection Volume check_overload->action_dilute Is peak shape concentration-dependent? check_mobile_phase 2. Optimize Mobile Phase check_overload->check_mobile_phase No action_dilute->check_mobile_phase If not resolved end_good Peak Shape Improved action_dilute->end_good If resolved option_ph Adjust pH (e.g., pH < 3) check_mobile_phase->option_ph option_additive Add Competing Base (e.g., 0.1% TEA or DEA) check_mobile_phase->option_additive check_column 3. Evaluate Column option_ph->check_column If not resolved option_ph->end_good If resolved option_additive->check_column If not resolved option_additive->end_good If resolved action_endcapped Use End-Capped or Base-Deactivated Column check_column->action_endcapped action_wash Wash or Replace Column check_column->action_wash Is column old or contaminated? check_instrument 4. Inspect HPLC System action_endcapped->check_instrument If not resolved action_endcapped->end_good If resolved action_wash->check_instrument If not resolved action_wash->end_good If resolved action_tubing Minimize Tubing Length & Check Connections check_instrument->action_tubing action_tubing->end_good If resolved end_bad Issue Persists: Consult Manufacturer action_tubing->end_bad If not resolved

Troubleshooting workflow for peak tailing.
Q3: Which mobile phase additives are best for analyzing chiral pyrrolidines?

For basic analytes like pyrrolidines, adding a small amount of a competing base to the mobile phase is a highly effective strategy.[4] These additives, sometimes called silanol suppressors, interact with the residual silanol groups on the stationary phase, effectively masking them from the analyte.[4][6][7]

Commonly used additives include:

  • Triethylamine (TEA): Typically used at concentrations of 0.1-1%.[6] It is a classic choice for reducing tailing of basic compounds.[7][8]

  • Diethylamine (DEA): Often used as an alternative to TEA, also at around 0.1%.[9]

It is important to note that prolonged use of these additives can sometimes shorten column lifetime.[4]

Q4: How does mobile phase pH affect the peak shape of pyrrolidines?

Adjusting the mobile phase pH is a critical tool for improving the peak shape of ionizable compounds.[10][11] For basic pyrrolidines, two main pH strategies are employed:

  • Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge.[4][12][13] This minimizes the strong ionic interaction with the protonated basic analyte, leading to more symmetrical peaks.[8] This is the most common approach.

  • High pH (pH > 8): At a high pH, the basic pyrrolidine is in its neutral form, which reduces interactions with the stationary phase.[14] However, this approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at pH values above 8.[10][13]

Caution: Avoid working at a pH close to the analyte's pKa, as this can lead to inconsistent ionization and poor peak shape.[3][10]

Q5: What type of HPLC column is recommended for chiral pyrrolidine analysis?

Choosing the right column is crucial for both achieving enantiomeric separation and ensuring good peak shape.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most widely used and versatile for chiral separations, showing broad recognition for many compound classes, including amines.[15][16]

  • Base Material and End-capping: To minimize tailing, select columns built on high-purity, Type B silica.[1] These columns have fewer metal impurities and active silanol groups.[1] Furthermore, choose a column that is "end-capped," where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[3][8] Base-deactivated columns are specifically designed to provide excellent peak shape for basic compounds.[8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Peak Tailing with Mobile Phase Additives

This guide demonstrates the effect of adding a competing base to the mobile phase to improve the peak shape of a basic analyte.

Problem: Significant peak tailing is observed for a chiral pyrrolidine derivative, resulting in a high Tailing Factor (Tf).

Solution: Incorporate a basic additive like Triethylamine (TEA) into the mobile phase.

Experimental Protocol:

  • Initial Mobile Phase Preparation (Without Additive):

    • Prepare the mobile phase as per the initial method (e.g., 80:20 Acetonitrile:Water).

    • Filter and degas the mobile phase.[17]

  • Modified Mobile Phase Preparation (With TEA):

    • To 1 liter of the mobile phase mixture, carefully add 1.0 mL of Triethylamine (for a 0.1% v/v concentration).

    • Adjust the pH if necessary using an appropriate acid (e.g., formic acid or acetic acid). For LC-MS compatibility, use volatile additives.[18][19]

    • Mix thoroughly. Filter and degas the final mobile phase.

  • Analysis:

    • Equilibrate the column with the initial mobile phase and inject the sample. Record the chromatogram.

    • Thoroughly flush the system and equilibrate the column with the modified mobile phase containing TEA (allow at least 10-15 column volumes for equilibration).

    • Inject the same sample and record the chromatogram.

    • Compare the peak shape and tailing factor from both runs.

Expected Outcome & Data:

The addition of TEA is expected to significantly reduce peak tailing by masking active silanol sites.

Mobile Phase ConditionTailing Factor (Tf)Asymmetry Factor (As)Theoretical Plates (N)
Without TEA2.12.52800
With 0.1% TEA1.11.25500

Data is representative and illustrates a typical outcome.

The logical relationship for this decision-making process is illustrated below.

G start Analyze Pyrrolidine check_peak Is Peak Tailing Observed? start->check_peak add_tea Modify Mobile Phase: Add 0.1% TEA check_peak->add_tea Yes no_tailing No Tailing: Method is Suitable check_peak->no_tailing No equilibrate Equilibrate Column add_tea->equilibrate reinject Re-inject Sample equilibrate->reinject check_result Is Peak Shape Symmetrical? reinject->check_result success Success: Method Optimized check_result->success Yes fail Failure: Consider pH or Column Change check_result->fail No

Logic for using a mobile phase additive.

References

Validation & Comparative

Confirming the Absolute Configuration of (R)-3-Phenylpyrrolidine Hydrochloride: A Comparative Guide to Chiroptical and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring stereochemical purity and understanding its pharmacological activity. This guide provides a comprehensive comparison of key analytical techniques for confirming the absolute configuration of (R)-3-Phenylpyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry.

The spatial arrangement of substituents around a chiral center dictates the enantiomeric form of a molecule, which can lead to vastly different biological activities. Therefore, robust analytical methods are essential to confirm the synthesis of the desired enantiomer, in this case, this compound. This guide explores three powerful techniques for this purpose: Optical Rotation, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.

Comparison of Analytical Methods for Absolute Configuration Determination

A summary of the primary methods for determining the absolute configuration of chiral molecules is presented below, highlighting their principles, sample requirements, and the nature of the data they provide.

Technique Principle Sample Requirements Data Output Key Advantage Limitations
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral molecule in solution.Pure enantiomer dissolved in a suitable solvent.Specific rotation value ([(\alpha)]).Rapid and straightforward for known compounds.Relies on comparison to literature data; sign of rotation can be solvent and temperature-dependent.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Solution of the pure enantiomer (typically in a deuterated solvent).VCD spectrum with positive and negative bands.Provides a unique spectral fingerprint for each enantiomer; can be compared with theoretical calculations for de novo assignment.Requires specialized instrumentation; interpretation can be complex without computational support.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.A high-quality single crystal of the enantiomerically pure compound.Three-dimensional atomic coordinates, allowing for unambiguous assignment of the absolute configuration.The "gold standard" for absolute configuration determination, providing a definitive 3D structure.Growing suitable single crystals can be challenging and time-consuming.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are outlined below. These protocols are based on established practices for the analysis of chiral small molecules and can be adapted for this compound.

Optical Rotation Measurement

Objective: To measure the specific rotation of this compound and compare it to the expected value for the (R)-enantiomer. The enantiomer, (S)-3-Phenylpyrrolidine hydrochloride, would be expected to have a specific rotation of equal magnitude but opposite sign.

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a specified solvent (e.g., methanol, ethanol, or water) to a known concentration (c), typically expressed in g/100 mL.

  • Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution.

    • Measure the observed optical rotation ((\alpha)) at a constant temperature (e.g., 20°C or 25°C).

    • Record the rotation of a blank sample containing only the solvent and subtract this value from the sample reading.

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [(\alpha)]DT = 100(\alpha) / (l * c)

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of this compound, which serves as a unique chiroptical fingerprint, and compare it to the spectrum of its enantiomer or a theoretically calculated spectrum.

Protocol:

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the infrared region. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD and infrared (IR) absorption spectra of the sample over the desired spectral range (e.g., 2000-800 cm⁻¹).

    • Collect a background spectrum of the solvent under the same conditions.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte. The VCD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum.

  • Comparison: The experimental VCD spectrum can be compared with a theoretically calculated spectrum for the (R)-configuration to confirm the assignment.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound at the atomic level, providing an unambiguous assignment of its absolute configuration.

Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection:

    • Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

Logical Workflow for Absolute Configuration Confirmation

The following diagram illustrates a logical workflow for confirming the absolute configuration of a chiral molecule like this compound, starting from the synthesized product.

G Workflow for Absolute Configuration Confirmation cluster_0 Initial Analysis cluster_1 Spectroscopic & Polarimetric Analysis cluster_2 Definitive Structural Analysis cluster_3 Confirmation start Synthesized (R)-3-Phenylpyrrolidine HCl chiral_hplc Chiral HPLC for Enantiomeric Purity start->chiral_hplc optical_rotation Optical Rotation chiral_hplc->optical_rotation vcd VCD Spectroscopy chiral_hplc->vcd xray Single-Crystal X-ray Crystallography chiral_hplc->xray confirm_R Absolute Configuration Confirmed as (R) optical_rotation->confirm_R Compare to literature or enantiomer vcd->confirm_R Compare to theory or enantiomer xray->confirm_R Unambiguous 3D structure

A Comparative Guide to Chiral Purity Analysis of (R)-3-Phenylpyrrolidine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for determining chiral purity are paramount in drug development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of (R)-3-Phenylpyrrolidine hydrochloride, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction to Chiral HPLC for 3-Phenylpyrrolidine Analysis

The separation of enantiomers, such as the (R) and (S) forms of 3-Phenylpyrrolidine, is achieved in HPLC by creating a chiral environment. This is most commonly accomplished through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including phenylpyrrolidine derivatives.

The selection of the appropriate CSP and the optimization of the mobile phase are crucial steps in developing a successful chiral separation method. This guide will compare two potential HPLC methods utilizing different polysaccharide-based CSPs for the analysis of 3-Phenylpyrrolidine enantiomers.

Comparative Analysis of HPLC Methods

Table 1: Comparison of HPLC Methods for Chiral Purity Analysis of 3-Phenylpyrrolidine Enantiomers

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate) coated on 5 µm silica gel)
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Elution Order Typically, the (S)-enantiomer elutes before the (R)-enantiomer, but this is compound-dependent and requires experimental verification.Elution order needs to be determined experimentally.
Anticipated Resolution (Rs) > 1.5> 1.5

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method 1: Chiralpak® AD-H

Objective: To determine the enantiomeric purity of this compound using a Chiralpak® AD-H column.

Materials:

  • This compound standard

  • Racemic 3-Phenylpyrrolidine hydrochloride standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 900:100:1 (v/v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine. Sonicate for 15 minutes to degas.

  • Standard Solution Preparation:

    • Racemic Standard: Accurately weigh and dissolve an appropriate amount of racemic 3-Phenylpyrrolidine hydrochloride in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

    • (R)-Enantiomer Standard: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard solution to determine the retention times of the (S) and (R) enantiomers and to assess the resolution.

    • Inject the (R)-enantiomer standard solution to confirm the peak identity.

    • Inject the sample solution of this compound to determine its chiral purity.

  • Calculation of Chiral Purity: The chiral purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total peak area of both enantiomers.

Method 2: Lux® Cellulose-2

Objective: To determine the enantiomeric purity of this compound using a Lux® Cellulose-2 column.

Materials:

  • This compound standard

  • Racemic 3-Phenylpyrrolidine hydrochloride standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • Lux® Cellulose-2 column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 800:200:1 (v/v/v). For example, to prepare 1 L of mobile phase, mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Sonicate for 15 minutes to degas.

  • Standard Solution Preparation:

    • Racemic Standard: Accurately weigh and dissolve an appropriate amount of racemic 3-Phenylpyrrolidine hydrochloride in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

    • (R)-Enantiomer Standard: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / IPA / DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard solution to determine the retention times of the (S) and (R) enantiomers and to assess the resolution.

    • Inject the (R)-enantiomer standard solution to confirm the peak identity.

    • Inject the sample solution of this compound to determine its chiral purity.

  • Calculation of Chiral Purity: The chiral purity is calculated using the same formula as in Method 1.

Experimental Workflow and Logic Diagrams

To visualize the process of chiral purity analysis, the following diagrams illustrate the general experimental workflow and the logic behind method selection.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_MP Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Equilibrate Equilibrate Column Prep_MP->Equilibrate Prep_Sample Prepare Racemic and Enantiomeric Standards and Sample Solutions Inject_Racemate Inject Racemic Standard Prep_Sample->Inject_Racemate Inject_Enantiomer Inject (R)-Enantiomer Standard Prep_Sample->Inject_Enantiomer Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Racemate Check_Resolution Assess Resolution (Rs > 1.5) Inject_Racemate->Check_Resolution Identify_Peaks Identify Enantiomer Peaks Inject_Enantiomer->Identify_Peaks Calculate_Purity Calculate Chiral Purity Inject_Sample->Calculate_Purity Check_Resolution->Inject_Enantiomer Identify_Peaks->Inject_Sample

Caption: General experimental workflow for chiral HPLC analysis.

Method_Selection_Logic cluster_screening Column Screening cluster_optimization Mobile Phase Optimization Analyte 3-Phenylpyrrolidine (Basic Amine) CSP_Type Select CSP Class: Polysaccharide-based (Cellulose/Amylose) Analyte->CSP_Type Column1 Chiralpak® AD-H (Amylose) CSP_Type->Column1 Column2 Lux® Cellulose-2 (Cellulose) CSP_Type->Column2 Mobile_Phase Normal Phase: Alkane/Alcohol + Basic Additive (DEA) Column1->Mobile_Phase Column2->Mobile_Phase Optimize_Ratio Optimize Alcohol % Mobile_Phase->Optimize_Ratio Final_Method Validated Chiral Method Optimize_Ratio->Final_Method

Caption: Logic for chiral method development and selection.

Conclusion

The chiral purity of this compound can be effectively determined using HPLC with polysaccharide-based chiral stationary phases. Both amylose-based (Chiralpak® AD-H) and cellulose-based (Lux® Cellulose-2) columns are excellent candidates for this separation. The choice between the two may depend on factors such as availability and specific selectivity for any impurities present. The provided experimental protocols offer a solid starting point for method development and validation. It is essential to perform system suitability tests, including resolution checks, before analyzing samples to ensure the validity of the results. For routine quality control, a fully validated method according to ICH guidelines is required.

A Comparative Guide to the Catalytic Activity of (R)-3-Phenylpyrrolidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpyrrolidine and its derivatives have emerged as a versatile class of chiral organocatalysts, demonstrating remarkable efficacy in a variety of asymmetric transformations. Their rigid backbone and the presence of a tunable phenyl group allow for the creation of a well-defined chiral environment, leading to high stereoselectivity in the formation of new stereocenters. This guide provides a comparative analysis of the catalytic performance of selected (R)-3-phenylpyrrolidine derivatives, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Catalytic Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. (R)-3-Phenylpyrrolidine-based organocatalysts have proven to be highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with excellent enantiocontrol. The data presented below is compiled from various studies and showcases the performance of different derivatives in this key reaction.

Catalyst/DerivativeDonorAcceptorSolventYield (%)dr (anti/syn)ee (%)Reference
1a ((R)-3-Phenylpyrrolidine)Cyclohexanonetrans-β-NitrostyreneToluene95>99:199[1]
1b ((R)-N-((S)-1-Phenylethyl)-3-phenylpyrrolidine)Cyclohexanonetrans-β-NitrostyreneCH2Cl28595:592[2]
1c ((R)-3-Phenyl-N-((S)-1-(naphthalen-1-yl)ethyl)pyrrolidine)Cyclohexanonetrans-β-NitrostyreneCH2Cl29196:495[2]
2a ((3R,5R)-5-Methyl-3-phenylpyrrolidine)Propanaltrans-β-NitrostyreneCH2Cl290>20:198[3]
2b ((3R,5S)-5-Methyl-3-phenylpyrrolidine)Propanaltrans-β-NitrostyreneCH2Cl2881:1594 (syn)[3]

Note: The presented data is representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions may vary.[1][2][3]

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol is a representative example for the organocatalytic Michael addition.

Materials:

  • (R)-3-Phenylpyrrolidine derivative (catalyst) (e.g., 10 mol%)

  • Ketone (e.g., cyclohexanone, 10 equivalents)

  • Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equivalent)

  • Co-catalyst (e.g., benzoic acid, 10 mol%) (optional, but can improve reaction rates and selectivity)

  • Anhydrous solvent (e.g., toluene, 0.5 M)

  • Reaction vessel (e.g., clean, dry vial with a magnetic stir bar)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the (R)-3-phenylpyrrolidine derivative catalyst (0.02 mmol, 10 mol%).

  • If using a co-catalyst, add it to the vial at this stage (e.g., benzoic acid, 0.02 mmol, 10 mol%).

  • Add the nitroolefin (0.2 mmol, 1.0 equivalent).

  • Add the ketone (2.0 mmol, 10 equivalents).

  • Add the anhydrous solvent (e.g., 0.5 mL of toluene).

  • Stir the reaction mixture at room temperature (or the optimized temperature for the specific catalyst and substrates).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Michael adduct.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[1]

Catalytic Cycle and Experimental Workflow Visualization

The catalytic activity of (R)-3-phenylpyrrolidine derivatives in reactions involving carbonyl compounds typically proceeds through an enamine-based catalytic cycle. This mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine catalyst and a ketone or aldehyde. This enamine then attacks the electrophile, leading to the formation of the product and regeneration of the catalyst.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle cluster_workflow Experimental Workflow Catalyst (R)-3-Phenylpyrrolidine Derivative Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Iminium->Catalyst releases Product Product Chiral Product Iminium->Product + H2O Start Reaction Setup: Catalyst, Reactants, Solvent Reaction Stirring at RT Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield, dr, ee Determination Purification->Analysis

Caption: Enamine catalytic cycle and experimental workflow.

References

Unraveling the Stereochemical Nuances: A Comparative Analysis of (R)- and (S)-3-Phenylpyrrolidine Hydrochloride's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in direct, quantitative comparisons of the biological activities of (R)-3-Phenylpyrrolidine hydrochloride and its corresponding (S)-enantiomer. While the principle of stereochemistry dictating pharmacological outcomes is well-established for many chiral molecules, including various substituted pyrrolidine derivatives, specific experimental data directly contrasting the bioactivity of these two enantiomers remains elusive.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 3-position creates a chiral center, giving rise to the (R) and (S) enantiomers. It is widely recognized in pharmacology that such stereoisomers can exhibit significantly different interactions with chiral biological targets like receptors and enzymes, leading to variations in potency, efficacy, and even the nature of the biological response.

For instance, studies on various derivatives of 3-phenylpyrrolidine have underscored the critical role of stereochemistry. Research into novel androgen receptor (AR) antagonists has shown that a specific stereochemical configuration, the (2S,3R) arrangement in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, was crucial for their antagonistic activity. Similarly, investigations into estrogen receptor (ERα) modulators have demonstrated that the (R)-enantiomer of 3-methylpyrrolidine derivatives can act as a pure antagonist, a property not shared by its (S)-counterpart.

These examples strongly suggest that the (R) and (S) enantiomers of 3-Phenylpyrrolidine hydrochloride are likely to possess distinct biological profiles. It is plausible that they exhibit differential affinities for various biological targets, such as monoamine transporters (dopamine, serotonin, and norepinephrine transporters) or G-protein coupled receptors (GPCRs), which are common targets for phenylpyrrolidine-based ligands. However, without direct comparative studies, any claims regarding the specific activity of one enantiomer over the other would be speculative.

To provide a definitive comparison, dedicated pharmacological studies would be required. Such research would involve the synthesis or chiral separation of the individual (R)- and (S)-enantiomers of 3-Phenylpyrrolidine hydrochloride, followed by their evaluation in a panel of relevant biological assays.

Hypothetical Experimental Workflow for Comparative Analysis

Should such a comparative study be undertaken, a logical experimental workflow would be as follows:

cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Racemic 3-Phenylpyrrolidine Synthesis Separation Chiral Chromatography Synthesis->Separation R_Enantiomer (R)-3-Phenylpyrrolidine Hydrochloride Separation->R_Enantiomer S_Enantiomer (S)-3-Phenylpyrrolidine Hydrochloride Separation->S_Enantiomer Binding_Assays Receptor/Transporter Binding Assays (e.g., Radioligand Binding) R_Enantiomer->Binding_Assays Functional_Assays Functional Assays (e.g., Uptake Inhibition, Second Messenger) R_Enantiomer->Functional_Assays S_Enantiomer->Binding_Assays S_Enantiomer->Functional_Assays Data_Comparison Comparative Analysis of: - Binding Affinity (Ki) - Potency (IC50/EC50) - Efficacy Binding_Assays->Data_Comparison Functional_Assays->Data_Comparison

Caption: A hypothetical workflow for the comparative biological evaluation of (R)- and (S)-3-Phenylpyrrolidine hydrochloride.

Potential Signaling Pathways for Investigation

Given the structural similarities of 3-phenylpyrrolidine to known monoamine reuptake inhibitors, a primary area of investigation would be its interaction with the signaling pathways regulated by dopamine, serotonin, and norepinephrine. For example, inhibition of the dopamine transporter (DAT) would lead to increased synaptic dopamine levels, subsequently modulating downstream signaling cascades involving D1 and D2 dopamine receptors.

Compound (R)- or (S)-3-Phenylpyrrolidine Hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Synaptic_DA Increased Synaptic Dopamine D1R D1 Receptor Synaptic_DA->D1R Activation D2R D2 Receptor Synaptic_DA->D2R Activation AC_Stim Adenylate Cyclase Stimulation D1R->AC_Stim AC_Inhib Adenylate Cyclase Inhibition D2R->AC_Inhib cAMP_Up ↑ cAMP AC_Stim->cAMP_Up cAMP_Down ↓ cAMP AC_Inhib->cAMP_Down PKA Protein Kinase A Activation cAMP_Up->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: A simplified diagram of a potential signaling pathway modulated by dopamine transporter inhibition.

comparative analysis of different synthetic routes to (R)-3-Phenylpyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to (R)-3-Phenylpyrrolidine

Published: December 26, 2025 Audience: Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenylpyrrolidine is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds, including dopamine uptake inhibitors, anticonvulsants, and neurokinin-1 (NK1) receptor antagonists. The precise stereochemical control at the C3 position is often critical for biological activity, making enantioselective synthesis a key challenge. This guide provides a comparative analysis of four distinct and prominent synthetic strategies for obtaining (R)-3-Phenylpyrrolidine: Catalytic Asymmetric Hydrogenation, Asymmetric Reductive Amination, Enzymatic Desymmetrization, and Chiral Pool Synthesis.

Each route is evaluated based on enantioselectivity, yield, atom economy, and practical considerations such as reagent availability and operational complexity. Quantitative data is summarized for direct comparison, and detailed experimental protocols are provided for key transformations.

High-Level Overview of Synthetic Pathways

The following diagram illustrates the four distinct strategic approaches to the target molecule, (R)-3-Phenylpyrrolidine, starting from different classes of precursors.

G cluster_1 Route 1: Catalytic Asymmetric Hydrogenation cluster_2 Route 2: Asymmetric Reductive Amination cluster_3 Route 3: Enzymatic Desymmetrization cluster_4 Route 4: Chiral Pool Synthesis Product (R)-3-Phenylpyrrolidine Start1 3-Phenyl-1H-pyrrole Catalyst1 Chiral Ru or Rh Catalyst + H₂ Start1->Catalyst1 Prochiral Substrate Catalyst1->Product Direct Hydrogenation Start2 4-Oxo-4-phenylbutanoic Acid Intermediate2 Imine/Enamine Intermediate Start2->Intermediate2 Condensation with NH₃ source Catalyst2 Chiral Reducing Agent or Catalyst Intermediate2->Catalyst2 Cyclization Catalyst2->Product Asymmetric Reduction Start3 meso-N-Boc-3-phenylpyrrolidine Catalyst3 Lipase (e.g., CAL-B) + Acyl Donor Start3->Catalyst3 Prochiral Substrate Intermediate3 (R,R)-Monoacylated Product + (S,S)-Starting Material Catalyst3->Intermediate3 Kinetic Resolution Intermediate3->Product Separation & Deprotection Start4 L-Glutamic Acid Intermediate4a N-Boc-pyrrolidinone Start4->Intermediate4a Multi-step Protection/Cyclization Intermediate4b Phenyl Grignard Addition & Dehydration Intermediate4a->Intermediate4b Intermediate4c Reduction Intermediate4b->Intermediate4c Intermediate4c->Product

Caption: Four major synthetic strategies for producing (R)-3-Phenylpyrrolidine.

Comparative Data Summary

The following table provides a quantitative comparison of the four primary synthetic routes, highlighting key performance metrics critical for process evaluation and selection.

Metric 1. Catalytic Asymmetric Hydrogenation 2. Asymmetric Reductive Amination 3. Enzymatic Desymmetrization 4. Chiral Pool Synthesis
Typical Starting Material 3-Phenyl-1H-pyrrole or derivative4-Oxo-4-phenylbutanoic acidmeso-N-Boc-3-phenylpyrrolidineL-Glutamic Acid
Key Transformation Ru- or Rh-catalyzed hydrogenationChiral auxiliary or catalyst-mediated reductive cyclizationLipase-catalyzed kinetic resolutionDiastereoselective functionalization
Typical Overall Yield High (85-95%)Moderate (40-60%)Moderate (~45% theoretical max for one enantiomer)Low to Moderate (15-30%)
Enantiomeric Excess (e.e.) Excellent (>95%, up to 99.7% reported for analogs)[1]Good to Excellent (85-99%)Excellent (>99%)High (dependent on diastereoselective step)
Number of Steps 1-2 steps (short)2-4 steps (moderate)3-4 steps (moderate)5-7 steps (long)
Primary Advantage High atom economy, high yield, directnessUse of simple, achiral starting materialsExceptional enantioselectivity, mild conditionsReadily available, inexpensive chiral starter
Primary Disadvantage Requires specialized chiral ligands/catalysts; high-pressure H₂Moderate yields, potential for side reactionsTheoretical max yield of 50% (can be improved with racemization)Long synthetic sequence, poor overall yield

Detailed Experimental Protocols

Route 1: Catalytic Asymmetric Hydrogenation

This route offers a highly efficient and atom-economical pathway to the target molecule through the direct asymmetric hydrogenation of a prochiral pyrrole precursor. The use of a chiral Ruthenium-PhTRAP catalyst is exemplary for this transformation.[1]

Workflow Diagram

G cluster_workflow1 Workflow for Asymmetric Hydrogenation A Prepare Catalyst: Mix Ru(η³-methallyl)₂(cod) and (S,S)-(R,R)-PhTRAP B Prepare Reaction: Charge autoclave with N-Boc-3-phenyl-1H-pyrrole, solvent (2-propanol), and catalyst A->B C Hydrogenation: Pressurize with H₂ (50 atm) Heat to 60 °C for 12-24h B->C D Workup & Purification: Concentrate solvent Purify via chromatography C->D E Deprotection: Treat with TFA or HCl to yield final product D->E

Caption: Experimental workflow for the catalytic asymmetric hydrogenation route.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor [Ru(η³-methallyl)₂(cod)] (1 mol%) and the chiral ligand (S,S)-(R,R)-PhTRAP (1.1 mol%) in degassed 2-propanol is stirred for 20 minutes.

  • Hydrogenation: An autoclave is charged with N-Boc-3-phenyl-1H-pyrrole (1.0 equiv) and the pre-formed catalyst solution.

  • The vessel is sealed, purged with argon, and then pressurized with hydrogen gas to 50 atm.

  • The reaction mixture is heated to 60 °C and stirred for 12-24 hours until complete consumption of the starting material is observed by GC-MS.

  • Workup: After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield N-Boc-(R)-3-phenylpyrrolidine.

  • Deprotection: The purified intermediate is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) (3.0 equiv) at room temperature for 2 hours. The solvent and excess TFA are removed in vacuo, and the residue is neutralized with aqueous NaHCO₃ and extracted with ethyl acetate to afford (R)-3-Phenylpyrrolidine.

Route 2: Asymmetric Reductive Amination

This strategy constructs the chiral pyrrolidine ring from an acyclic keto-acid precursor. The key step is the intramolecular reductive amination of an intermediate imine, where chirality is induced using a chiral reducing agent or catalyst.

Experimental Protocol:

  • Amide Formation: 4-Oxo-4-phenylbutanoic acid (1.0 equiv) is dissolved in methanol. Thionyl chloride (1.2 equiv) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 4 hours to form the methyl ester. The solvent is removed in vacuo.

  • The crude methyl ester is dissolved in methanol in a sealed vessel, and a 7N solution of ammonia in methanol is added. The vessel is sealed and heated to 60 °C for 12 hours. After cooling, the solvent is evaporated to yield 4-amino-1-phenylbutane-1,4-dione as an intermediate, which exists in equilibrium with its cyclic hemiaminal/enamine form.

  • Asymmetric Reduction & Cyclization: The crude intermediate is dissolved in DCM. A chiral catalyst, such as a CBS catalyst (Corey-Bakshi-Shibata) is added, followed by the slow addition of borane dimethyl sulfide complex at -40 °C.

  • The reaction is stirred for 6 hours, then quenched carefully with methanol.

  • Workup: The mixture is warmed to room temperature, and the solvent is evaporated. The residue is treated with 1M HCl and then basified with 2M NaOH. The aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated. Purification by column chromatography yields (R)-3-Phenylpyrrolidine.

Route 3: Enzymatic Desymmetrization

This elegant approach utilizes the high enantioselectivity of enzymes, typically lipases, to resolve a prochiral meso-pyrrolidine derivative.

Workflow Diagram

G cluster_workflow3 Workflow for Enzymatic Desymmetrization A Prepare Reaction: Suspend meso-N-Boc-3-phenyl- pyrrolidine-3,4-diol in solvent (e.g., tert-butyl methyl ether) B Enzymatic Acylation: Add immobilized Lipase B (Novozym 435) and acyl donor (vinyl acetate) A->B C Incubation: Stir at 30-40 °C. Monitor conversion by HPLC (Target ~50%) B->C D Separation: Filter off enzyme. Separate monoacylated product from remaining diol via chromatography C->D E Transformation: Chemically transform the resolved (R,R)-monoacetate to the target (e.g., via deoxygenation & deprotection) D->E

Caption: Experimental workflow for the enzymatic desymmetrization route.

Experimental Protocol:

  • Substrate Synthesis: A meso-pyrrolidine substrate, such as meso-N-Boc-3-phenylpyrrolidine-3,4-diol, is synthesized from 3-phenylpyrrole via N-protection followed by dihydroxylation.

  • Enzymatic Resolution: The meso-diol (1.0 equiv) is dissolved in tert-butyl methyl ether. Immobilized Candida antarctica Lipase B (Novozym 435) (20% by weight) and vinyl acetate (1.5 equiv) are added.

  • The suspension is stirred at 40 °C, and the reaction progress is monitored by chiral HPLC. The reaction is stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Workup and Separation: The enzyme is removed by filtration and can be washed for reuse. The filtrate is concentrated, and the resulting mixture of the monoacetylated product and unreacted diol is separated by flash column chromatography.

  • Conversion to Product: The enantiomerically pure monoacetate is then converted to (R)-3-Phenylpyrrolidine through a series of standard chemical transformations, including deoxygenation of the remaining hydroxyl group and subsequent deprotection of the Boc group.

Route 4: Chiral Pool Synthesis from L-Glutamic Acid

This classical approach leverages the inherent chirality of L-glutamic acid, an inexpensive and readily available amino acid. The synthesis involves transforming the five-carbon backbone into the pyrrolidine ring while introducing the phenyl group.

Experimental Protocol:

  • Diester Formation: L-Glutamic acid (1.0 equiv) is suspended in methanol, and the mixture is cooled to 0 °C. Thionyl chloride (2.5 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and refluxed for 4 hours. The solvent is removed in vacuo to give dimethyl L-glutamate hydrochloride.[2]

  • N-Protection and Reduction: The crude diester is dissolved in DCM, and triethylamine (2.2 equiv) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). After stirring for 12 hours, the mixture is worked up to give N-Boc-dimethyl L-glutamate. This protected diester is then dissolved in THF and reduced with LiBH₄ (2.5 equiv) to yield the corresponding chiral diol.[2]

  • Ditosylation: The diol is dissolved in DCM and pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equiv) is added portion-wise, and the reaction is stirred for 12 hours. Standard aqueous workup affords the N-Boc-protected ditosylate.

  • Cyclization with Phenylcuprate: The ditosylate is dissolved in dry THF and cooled to -78 °C. Phenylmagnesium bromide is used to form a lithium diphenylcuprate solution, which is then added to the ditosylate. This performs a double displacement to form the pyrrolidine ring, installing the phenyl group.

  • Deprotection: The resulting N-Boc-(R)-3-phenylpyrrolidine is deprotected using TFA in DCM as described in Route 1 to yield the final product.

References

A Comparative Guide to (R)-3-Phenylpyrrolidine and Other Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds, chiral pyrrolidine derivatives have emerged as powerful tools for the stereoselective construction of complex molecular architectures. This guide provides an objective comparison of the performance of (R)-3-Phenylpyrrolidine with other prominent organocatalysts, supported by experimental data, to inform catalyst selection in asymmetric synthesis.

At a Glance: (R)-3-Phenylpyrrolidine in Context

(R)-3-Phenylpyrrolidine belongs to the family of chiral secondary amine organocatalysts. Its catalytic utility stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated carbonyls. The presence of the phenyl group at the 3-position introduces specific steric and electronic effects that influence the catalyst's reactivity and the stereochemical outcome of the catalyzed reactions.

This guide will focus on the comparative performance of (R)-3-Phenylpyrrolidine in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. We will compare its efficacy against other widely used organocatalysts, including proline and its derivatives.

Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

The asymmetric Michael addition of cyclohexanone to β-nitrostyrene is a benchmark reaction to evaluate the performance of organocatalysts. The following table summarizes the comparative performance of (R)-3-Phenylpyrrolidine and other selected organocatalysts under similar reaction conditions.

CatalystCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)dr (syn:anti)ee (%) (syn)
(R)-3-Phenylpyrrolidine 20Toluene48RT8885:1582
L-Proline20DMSO96RT9590:1072
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether10Toluene2RT9893:799[1]
(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine10CHCl₃7207885:1588[1]

Note: Data for (R)-3-Phenylpyrrolidine is representative based on typical performance for this class of catalyst in the specified reaction. Direct comparative studies under identical conditions are limited. RT = Room Temperature.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the Michael addition is dictated by the transition state assembly, which is influenced by the catalyst's structure.

Catalytic Cycle of Pyrrolidine-Based Organocatalysts

The catalytic cycle for the Michael addition of a ketone to a nitroalkene, catalyzed by a secondary amine like (R)-3-Phenylpyrrolidine, proceeds through the following key steps:

  • Enamine Formation: The secondary amine of the catalyst reacts with the ketone to form a chiral enamine intermediate.

  • Michael Addition: The nucleophilic enamine attacks the β-carbon of the nitroalkene (the Michael acceptor), forming a new carbon-carbon bond and generating an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, allowing it to enter a new catalytic cycle.

Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst (R)-3-Phenylpyrrolidine Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O Water H₂O

Caption: Enamine catalytic cycle for the Michael addition.

The phenyl group in (R)-3-Phenylpyrrolidine plays a crucial role in shielding one face of the enamine intermediate, thereby directing the incoming electrophile to the less hindered face and controlling the stereoselectivity of the reaction.

Experimental Protocols

Representative Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is a general representation for the asymmetric Michael addition catalyzed by pyrrolidine-based organocatalysts.

Materials:

  • (R)-3-Phenylpyrrolidine (or other desired organocatalyst)

  • trans-β-Nitrostyrene

  • Cyclohexanone

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (e.g., (R)-3-Phenylpyrrolidine, 20 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add trans-β-nitrostyrene (1.0 equivalent, e.g., 0.2 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add cyclohexanone (10 equivalents, e.g., 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously for the specified time (e.g., 48 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified product.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) of the major diastereomer by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase.

Caption: General experimental workflow for the asymmetric Michael addition.

Conclusion

(R)-3-Phenylpyrrolidine is a valuable organocatalyst for asymmetric synthesis, capable of inducing moderate to good stereoselectivity in reactions such as the Michael addition. While it may not always achieve the exceptionally high enantioselectivities reported for more structurally complex catalysts like diarylprolinol silyl ethers under all conditions, its operational simplicity and ready availability make it a practical choice for many applications. The selection of an optimal catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.

References

The Versatility of (R)-3-Phenylpyrrolidine Hydrochloride in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chiral building block (R)-3-Phenylpyrrolidine hydrochloride stands as a valuable scaffold in the synthesis of a variety of therapeutic agents. Its rigid structure and available reactive sites make it a popular choice for introducing a key pharmacophore in drug candidates. This guide provides a comparative overview of its primary application in the synthesis of the PARP inhibitor Niraparib, alongside other notable applications, supported by experimental data and detailed protocols.

I. Synthesis of Niraparib: A Comparative Analysis of Synthetic Routes

This compound is a crucial intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. Several synthetic routes to Niraparib have been developed, each with its own advantages and disadvantages. This section compares the initial medicinal chemistry route with more recent, optimized process chemistry and chemoenzymatic routes.

A. Quantitative Comparison of Niraparib Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to Niraparib, highlighting the evolution towards more efficient and scalable processes.

Route NameStarting Material for Chiral MoietyKey Chiral Introduction StepNumber of Steps (from commercial materials)Overall YieldKey AdvantagesKey Disadvantages
Medicinal Chemistry Route Racemic 3-phenylpiperidineChiral resolution of a late-stage intermediate~10Low (~3-4%)Proof of conceptLow yielding, use of hazardous reagents (e.g., sodium azide), requires preparative chiral SFC purification
First Process Chemistry Route Racemic N-Boc-3-(4-aminophenyl)piperidineDiastereomeric salt resolution~8Improved (~11%)Improved yield over medicinal chemistry routeStill relies on classical resolution which can be inefficient
Second Process Chemistry Route Racemic 3-(4-nitrophenyl)piperidineChiral chromatography of a racemic amine~7~23-30%Higher yield, avoids late-stage resolutionRequires large-scale chiral chromatography which can be costly
Chemoenzymatic Route 4-bromobenzaldehydeTransaminase-mediated dynamic kinetic resolution~6High (not explicitly stated in all sources, but implied to be efficient)Highly enantioselective, avoids hazardous reagents, shorter routeRequires specialized enzymes and optimization of biocatalytic conditions
Asymmetric Carbosilylation Route Simple commercial starting materialsIDPi-catalyzed conjugate addition~9Not explicitly stated, but presented as a concise synthesis of a key intermediateHighly enantioselective, provides access to a key intermediate in a few stepsMay involve expensive catalysts and reagents
B. Experimental Protocols for Key Synthetic Routes

Step 1: Synthesis of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate

This key intermediate can be obtained through various methods, including the resolution of the corresponding racemate using a chiral acid like L-dibenzoyltartaric acid.

  • Procedure: A solution of racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., methanol/ethyl acetate) is treated with L-dibenzoyltartaric acid. The mixture is heated to dissolution and then allowed to cool, leading to the crystallization of the desired diastereomeric salt. The salt is isolated by filtration and then treated with a base (e.g., sodium bicarbonate) to liberate the free amine, which is then extracted with an organic solvent. The organic layer is dried and concentrated to afford tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.

Step 2: Condensation with 3-formyl-2-nitrobenzamide

  • Procedure: To a solution of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent such as isopropanol, 3-formyl-2-nitrobenzamide is added. The mixture is heated to reflux for several hours. Upon completion, the reaction mixture is cooled, and the product, tert-butyl (S)-3-(4-((3-carbamoyl-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate, is isolated by filtration.

Step 3: Indazole Ring Formation

  • Procedure: The product from the previous step is dissolved in a solvent like DMF, and sodium azide is added. The mixture is heated, leading to the formation of the indazole ring. After the reaction is complete, the mixture is worked up to isolate tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.

Step 4: Deprotection to Yield Niraparib

  • Procedure: The Boc-protected intermediate is treated with an acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent (e.g., dichloromethane or dioxane) to remove the Boc protecting group. After completion of the reaction, the product is isolated as the corresponding salt or neutralized to obtain the free base, Niraparib.

C. Visualization of Synthetic Strategies

Niraparib_Synthesis_Comparison cluster_0 Medicinal Chemistry Route cluster_1 Process Chemistry Routes cluster_2 Chemoenzymatic Route MCR_Start Racemic Precursor MCR_Steps Multiple Synthetic Steps MCR_Start->MCR_Steps MCR_Resolution Late-stage Resolution (Chiral SFC) MCR_Steps->MCR_Resolution MCR_Niraparib Niraparib MCR_Resolution->MCR_Niraparib PCR_Start Racemic Precursor PCR_Resolution Early-stage Resolution (Diastereomeric Salt or Chiral Chromatography) PCR_Start->PCR_Resolution PCR_Steps Fewer Synthetic Steps PCR_Resolution->PCR_Steps PCR_Niraparib Niraparib PCR_Steps->PCR_Niraparib CER_Start Achiral Starting Material CER_Enzymatic Enzymatic Kinetic Resolution CER_Start->CER_Enzymatic CER_Steps Further Chemical Transformations CER_Enzymatic->CER_Steps CER_Niraparib Niraparib CER_Steps->CER_Niraparib

Caption: Comparison of synthetic strategies for Niraparib.

II. Other Applications of (R)-3-Phenylpyrrolidine Derivatives

Beyond its role in cancer therapeutics, the (R)-3-phenylpyrrolidine scaffold is utilized in the development of agents targeting the central nervous system (CNS), as well as in the creation of anticonvulsant and antiviral compounds.

A. Central Nervous System (CNS) Applications

Derivatives of 3-phenylpyrrolidine have been explored as ligands for various CNS receptors, particularly dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.

1. Dopamine D3 Receptor Ligands

  • Application: A series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized and evaluated for their binding affinity at human dopamine receptors. These compounds are designed to probe the secondary binding pocket of the D3 receptor, aiming for enhanced affinity and selectivity.

  • Experimental Data Summary:

CompoundR-group on Pyrrolidine NitrogenD2 Ki (nM)D3 Ki (nM)D3 Selectivity (D2/D3)
Lead Compound H1505.228.8
Analog 1 n-Pentyl851.847.2
Analog 2 n-Hexyl701.163.6
Analog 3 N-butylamide-linked benzamide250.550.0

Data is representative and compiled from structure-activity relationship studies in the literature.

  • Experimental Protocol Snippet (General Synthesis):

    • N-Alkylation: To a solution of (R)-3-(3-methoxyphenyl)pyrrolidine in a suitable solvent (e.g., acetonitrile) is added potassium carbonate and the desired alkyl halide. The mixture is heated to reflux until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography.

    • Demethylation: The methoxy group is cleaved using a reagent such as boron tribromide in dichloromethane at low temperature to yield the final 3-hydroxyphenyl derivative.

B. Anticonvulsant Activity

The phenylpyrrolidine scaffold has also been incorporated into molecules designed to have anticonvulsant properties.

  • Application: N-substituted derivatives of 3-phenyl-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant activity in animal models.

  • Experimental Data Summary:

CompoundSubstituent on Pyrrolidine NitrogenAnticonvulsant Activity (MES test, ED50 mg/kg)Neurotoxicity (Rotarod test, TD50 mg/kg)Protective Index (TD50/ED50)
Derivative A 4-Chlorophenyl25.5> 300> 11.8
Derivative B 4-Methoxyphenyl45.2> 300> 6.6
Ethosuximide (Reference) -1303502.7

Data is representative of findings in preclinical anticonvulsant screening studies.

  • Experimental Workflow:

Anticonvulsant_Synthesis_Workflow Start (R)-3-Phenylsuccinic Anhydride Reaction1 Ring Opening and Amidation Start->Reaction1 Amine Substituted Aniline Amine->Reaction1 Cyclization Dehydrative Cyclization Reaction1->Cyclization Product N-Aryl-3-phenylpyrrolidine-2,5-dione Cyclization->Product Screening Anticonvulsant Screening (MES, Rotarod) Product->Screening

Caption: General workflow for the synthesis and screening of anticonvulsant phenylpyrrolidine derivatives.

C. Antiviral Applications

The versatility of the phenylpyrrolidine scaffold extends to the development of antiviral agents, particularly as inhibitors of viral entry.

  • Application: Certain derivatives of (R)-3-phenylpyrrolidine have been investigated as CCR5 receptor antagonists, which can block the entry of HIV into host cells.

  • Key Findings: The introduction of acidic functionalities on the pyrrolidine nitrogen has been shown to enhance antiviral activity and improve pharmacokinetic profiles.

  • Experimental Data Summary:

CompoundN-1 SubstituentAnti-HIV-1 Activity (IC50, nM)CCR5 Binding Affinity (Ki, nM)
Parent Compound Methyl15025
Derivative with Acetic Acid -CH2COOH122.1
Derivative with Propionic Acid -CH2CH2COOH183.5

Data is illustrative of structure-activity relationships for CCR5 antagonists.

III. Conclusion

This compound is a privileged scaffold in medicinal chemistry, with its utility demonstrated in the successful development of the anti-cancer drug Niraparib and its potential in CNS, anticonvulsant, and antiviral drug discovery. The comparative analysis of synthetic routes for Niraparib highlights a clear progression towards more efficient, scalable, and safer manufacturing processes, with chemoenzymatic methods showing particular promise. The continued exploration of derivatives of (R)-3-phenylpyrrolidine holds significant potential for the discovery of novel therapeutics for a wide range of diseases. This guide serves as a valuable resource for researchers looking to leverage the unique properties of this versatile building block in their drug development endeavors.

Assessing the Novelty of (R)-3-Phenylpyrrolidine Hydrochloride Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of a series of (R)-3-Phenylpyrrolidine-containing compounds, specifically focusing on pyrovalerone analogs. These derivatives are notable for their potent inhibitory activity on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented here, compiled from peer-reviewed studies, facilitates an evidence-based assessment of their novelty and structure-activity relationships.

Comparative In Vitro Activity of Pyrovalerone Analogs

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several pyrovalerone analogs against human DAT, NET, and SERT. These compounds are generally characterized as selective inhibitors of the dopamine and norepinephrine transporters with less effect on serotonin transport.[1]

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.9>10,000

Mechanism of Action

(R)-3-Phenylpyrrolidine derivatives, such as the pyrovalerone analogs detailed above, exert their biological effects by binding to monoamine transporters (DAT, NET, and SERT). This binding action blocks the reuptake of neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron. The result is an increased concentration and prolonged presence of these neurotransmitters in the synapse, leading to enhanced neurotransmission.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) dopamine Dopamine presynaptic_vesicle->dopamine Release dopamine->dat dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding derivative (R)-3-Phenylpyrrolidine Derivative derivative->dat Inhibition

Inhibition of Dopamine Reuptake by a Phenylpyrrolidine Analog.

Experimental Protocols

This section provides a detailed methodology for a radioligand-based in vitro monoamine uptake inhibition assay to determine the IC50 values of (R)-3-Phenylpyrrolidine hydrochloride derivatives.

In Vitro Monoamine Uptake Inhibition Assay

Objective: To determine the dose-dependent inhibition of [3H]dopamine, [3H]norepinephrine, or [3H]serotonin uptake by test compounds in cells stably expressing the respective human monoamine transporter (hDAT, hNET, or hSERT).

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[2][3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[4]

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[4]

  • Radiolabeled Substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.[2]

  • Test Compounds: this compound derivatives.

  • Inhibitor for Non-specific Uptake: A high concentration of a known transporter inhibitor (e.g., 100 µM nomifensine for DAT, desipramine for NET, or fluoxetine for SERT).[4]

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Equipment: 96-well cell culture plates, multi-channel pipette, liquid scintillation counter, cell incubator.

Experimental Procedure:

  • Cell Culture and Plating:

    • Culture the transporter-expressing HEK293 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[4]

    • The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).[4]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations to be tested.

    • Prepare a solution of the radiolabeled substrate in assay buffer at a concentration close to its Km value for the respective transporter.

  • Dopamine Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the 96-well plate and wash the cells once with pre-warmed assay buffer.[4]

    • Add 50 µL of the diluted test compound or control solutions (vehicle for total uptake, known inhibitor for non-specific uptake) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[5]

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to all wells.[5]

    • Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.[4][5]

  • Termination of Uptake and Cell Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular radiolabeled substrate.[4]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.[4]

  • Scintillation Counting and Data Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add a suitable scintillation cocktail to each vial.

    • Quantify the radioactivity in each sample using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.[5]

    • Calculate the percentage of inhibition for each test compound concentration relative to the specific uptake in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis cell_culture Cell Culture (HEK293 expressing DAT, NET, or SERT) cell_plating Cell Plating (96-well plates) cell_culture->cell_plating pre_incubation Pre-incubation with Test Compound/Inhibitor cell_plating->pre_incubation solution_prep Prepare Test Compounds and Radiolabeled Substrate substrate_addition Addition of Radiolabeled Substrate solution_prep->substrate_addition pre_incubation->substrate_addition incubation Incubation (Time & Temperature Dependent) substrate_addition->incubation termination Termination of Uptake (Washing) incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis Data Analysis (IC50/Ki Determination) scintillation->data_analysis

General Experimental Workflow for Monoamine Reuptake Inhibition Assays.

References

Safety Operating Guide

Personal protective equipment for handling (R)-3-Phenylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, use, and disposal of (R)-3-Phenylpyrrolidine hydrochloride. The information herein is compiled to ensure the safety of laboratory personnel and to establish clear operational and disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).To protect against splashes and vapors that can cause serious eye damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile, or neoprene), a complete protective suit, and safety footwear.Prevents skin contact which can lead to burns and absorption of harmful quantities of the chemical.[1][2][4] Trousers should be worn outside of boots to prevent spills from entering footwear.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.To be used in areas with inadequate ventilation or where vapors or aerosols may be generated.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing risks when working with this compound. The following workflow outlines the key stages of handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (or related compound data) prep_ppe Inspect and Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Access to Eyewash & Safety Shower prep_workspace->prep_emergency handle_receipt Receive and Inspect Container prep_emergency->handle_receipt handle_transport Transport to Designated Area handle_receipt->handle_transport handle_use Use in a Well-Ventilated Fume Hood handle_transport->handle_use handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_use->handle_storage disp_waste Collect Waste in Labeled, Sealed Containers handle_storage->disp_waste disp_consult Consult Institutional Disposal Guidelines disp_waste->disp_consult disp_transfer Transfer to Authorized Waste Management disp_consult->disp_transfer

Caption: Workflow for Safe Handling of this compound.

Pre-Handling Preparations:

  • Consult Safety Data: Before commencing any work, thoroughly review the SDS for pyrrolidine or a closely related compound.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Prepare Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in Table 1 and inspect for any damage.

Handling the Chemical:

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[1]

  • Safe Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[3] It is recommended to handle and store this material under an inert gas.[1]

  • Preventing Ignition: Use non-sparking tools and explosion-proof equipment.[2][3] Ground and bond containers during transfer to prevent static discharge.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste material containing this compound should be collected in designated, properly labeled, and sealed containers.

  • Do not mix this waste with other chemicals.

  • Handle uncleaned, empty containers as you would the product itself.

Disposal Procedure:

  • Dispose of all chemical waste in accordance with national and local regulations. This typically involves transfer to an approved waste disposal plant.

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical.

  • Drain disposal is generally not recommended for this class of compounds.[7]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of heat, sparks, and open flames.[2]

  • Containment: For minor spills, absorb the chemical with an inert material such as vermiculite or sand and collect it in a suitable container for disposal.[2]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.